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  • Product: (Z)-(Octadec-9-enoato-O)oxoaluminium
  • CAS: 12393-01-0

Core Science & Biosynthesis

Foundational

Structural Characterization of (Z)-(Octadec-9-enoato-O)oxoaluminium: A Technical Whitepaper

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Chemical Identity (Z)-(Octadec-9-enoato-O)oxoaluminium (CAS Number: 12393...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Chemical Identity

(Z)-(Octadec-9-enoato-O)oxoaluminium (CAS Number: 12393-01-0)[1], commonly referred to as oxoaluminum oleate or polymeric aluminum monooleate, is a complex organometallic compound. Unlike simple monomeric metal salts, this compound features a highly dynamic, polymeric [Al−O−Al]n​ backbone stabilized by bridging and chelating oleate (octadec-9-enoate) ligands.

Due to its amphiphilic nature and tunable Lewis acidity, it is heavily utilized as a rheology modifier in greases, an adjuvant precursor in pharmaceuticals, and a single-source precursor for the synthesis of highly uniform γ -Al₂O₃ and α -Al₂O₃ nanoparticles[2]. However, its amorphous polymeric structure and the extreme flexibility of its long alkyl chains make structural characterization notoriously difficult. This whitepaper outlines a self-validating, multi-modal analytical framework to definitively characterize its structural motifs.

The Causality of Analytical Workflows

To accurately map the structure of oxoaluminum oleate, scientists cannot rely on a single analytical technique. The causality behind our experimental choices stems directly from the molecule's dual nature: an inorganic core and an organic shell.

  • Inorganic Core (Polymeric Oxo-Bridge): We utilize Solid-State ²⁷Al MAS NMR to resolve the coordination geometry of the aluminum centers (tetrahedral vs. octahedral)[3], which dictates the catalytic and rheological activity of the complex.

  • Organic-Inorganic Interface (Ligand Binding): We employ FTIR Spectroscopy to measure the difference between asymmetric and symmetric carboxylate stretches ( Δν ). This validates whether the oleate acts as a unidentate, bidentate chelating, or bidentate bridging ligand[4].

  • Supramolecular Assembly: Powder X-Ray Diffraction (XRD) is deployed specifically at low angles to measure the lamellar d-spacing of the interdigitated oleyl chains[4].

G A Oxoaluminum Oleate Sample Preparation B FTIR Spectroscopy Identify Ligand Binding Mode A->B C Solid-State 27Al MAS NMR Determine Al Coordination A->C D Powder XRD Analyze Lamellar Packing A->D E TGA/DSC Assess Thermal Stability A->E

Caption: Multi-modal characterization workflow for oxoaluminum oleate.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating; the data from one technique acts as an internal control for the others.

Protocol 1: FTIR Analysis of Ligand Coordination

Objective: Determine the binding mode of the oleate ligand to the oxoaluminum core.

  • Preparation: Mix 2 mg of vacuum-dried (Z)-(Octadec-9-enoato-O)oxoaluminium with 200 mg of anhydrous KBr. Press into a translucent pellet at 10 tons of pressure.

  • Execution: Scan from 400 to 4000 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 64 scans to reduce signal-to-noise ratio).

  • Self-Validation Logic: Identify the asymmetric νas​(COO−) and symmetric νs​(COO−) stretching bands. Calculate Δν=νas​−νs​ . A Δν of ~120–140 cm⁻¹ confirms a bidentate bridging coordination[5]. If Δν > 200 cm⁻¹, the system has degraded into unidentate binding, indicating moisture contamination or hydrolysis.

Protocol 2: Solid-State ²⁷Al MAS NMR

Objective: Quantify the ratio of Al(IV), Al(V), and Al(VI) sites within the polymeric backbone.

  • Preparation: Pack the sample into a 4 mm zirconia rotor under an argon atmosphere to prevent ambient moisture from converting tetrahedral sites to octahedral sites.

  • Execution: Spin the sample at the magic angle (54.74°) at a minimum rate of 12–15 kHz to average out the strong quadrupolar interactions inherent to the spin-5/2 ²⁷Al nucleus.

  • Self-Validation Logic: Run the experiment at two different magnetic fields (e.g., 9.4 T and 14.1 T). Because the second-order quadrupolar shift is inversely proportional to the magnetic field, comparing the two spectra allows you to isolate the true isotropic chemical shift from quadrupolar broadening[3].

Protocol 3: Low-Angle Powder XRD

Objective: Measure the supramolecular lamellar packing of the oleate chains.

  • Preparation: Deposit a thin film of the complex onto a zero-background silicon sample holder.

  • Execution: Scan at a low angle range of 2θ=2∘ to 30∘ using Cu K α radiation ( λ=1.5406 Å).

  • Self-Validation Logic: Use Bragg's Law ( nλ=2dsinθ ) to calculate the d-spacing. The theoretical length of an extended oleyl chain is ~2.2 nm. If the calculated d-spacing is ~3.5–4.0 nm, it validates a bilayer interdigitated packing model.

Quantitative Data Presentation

The structural identity of oxoaluminum oleate is confirmed when empirical data aligns with the established parameters in the tables below.

Table 1: Key FTIR Vibrational Assignments
Wavenumber (cm⁻¹)Vibrational ModeStructural Significance
~3448 ν(Al−O) / ν(O−H) Indicates core oxo-bridge and trace surface hydration[4].
2902, 2862 ν(C−H) Confirms the presence of the long oleyl alkyl chains[4].
~1587 - 1600 νas​(COO−) Asymmetric carboxylate stretch[4][5].
~1460 - 1467 νs​(COO−) Symmetric carboxylate stretch[4][5].
~980 ν(Al−O−Al) Confirms the polymeric oxoaluminum backbone.
Table 2: ²⁷Al MAS NMR Chemical Shifts
Chemical Shift ( δ , ppm)Coordination StateGeometryInterpretation in Oxoaluminum Oleate
60 – 80Al(IV)TetrahedralHighly active Lewis acid sites; framework branching points.
30 – 40Al(V)Penta-coordinatedTransitional states; often bridging sites in the polymer[3].
0 – 10Al(VI)OctahedralFully saturated sites; typical for terminal or highly cross-linked regions.

Thermal Decomposition & Phase Transitions

(Z)-(Octadec-9-enoato-O)oxoaluminium is a premier precursor for advanced ceramics. When subjected to thermogravimetric analysis (TGA), the compound undergoes a highly predictable, step-wise decomposition. The organic oleate shell decomposes between 270 °C and 450 °C. As the temperature scales, the amorphous inorganic core crystallizes into γ -Al₂O₃ at approximately 700 °C, and finally undergoes a phase transition to the thermodynamically stable α -Al₂O₃ above 1100 °C[2].

G P (Z)-(Octadec-9-enoato-O) oxoaluminium T1 270 - 450 °C Loss of Oleate Ligands P->T1 G γ-Al2O3 Formation (~700 °C) T1->G A α-Al2O3 Phase Transition (>1100 °C) G->A

Caption: Thermal decomposition pathway of oxoaluminum oleate to alpha-alumina.

Conclusion

The structural characterization of (Z)-(Octadec-9-enoato-O)oxoaluminium requires a synthesis of spectroscopic and diffraction techniques. By leveraging FTIR to confirm bidentate bridging ligands, ²⁷Al MAS NMR to map the distribution of tetrahedral and octahedral aluminum centers, and low-angle XRD to visualize the supramolecular lamellar packing, researchers can establish a self-validating profile of this complex polymeric material. Understanding these structural nuances is the critical first step in optimizing its performance as a rheology modifier, catalyst, or nanoparticle precursor.

References

  • NextSDS.(Z)-(octadec-9-enoato-O)
  • ResearchGate / Journal of Materials Science.
  • ACS Publications / Journal of the American Chemical Society.
  • AIP Publishing.
  • MDPI.Premade Nanoparticle Films for the Synthesis of Vertically Aligned Carbon Nanotubes.

Sources

Exploratory

Thermal Stability Profile of (Z)-(Octadec-9-enoato-O)oxoaluminium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermal stability profile of (Z)-(Octadec-9-enoato-O)oxoaluminium, an organoaluminum...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability profile of (Z)-(Octadec-9-enoato-O)oxoaluminium, an organoaluminum compound with applications in diverse fields, including as a gelling agent and in materials science. Understanding the thermal behavior of this compound is critical for its safe handling, processing, and application. This document outlines the theoretical underpinnings of thermal analysis and provides detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The guide synthesizes data from analogous aluminum carboxylates to project a likely thermal decomposition pathway and provides insights into the experimental choices and the interpretation of results.

Introduction to (Z)-(Octadec-9-enoato-O)oxoaluminium

(Z)-(Octadec-9-enoato-O)oxoaluminium, also known as oxoalumanyl (Z)-octadec-9-enoate, is an aluminum soap with the chemical formula C₅₄H₉₉AlO₆[1]. It is a yellowish, viscous material that is practically insoluble in water but finds solubility in organic solvents like benzene, ether, and turpentine[2]. Its molecular structure consists of a central aluminum-oxygen core coordinated with three oleate ligands. This structure imparts properties that make it useful as a thickening agent in greases, a waterproofing agent, and a drier in paints[2].

The thermal stability of (Z)-(Octadec-9-enoato-O)oxoaluminium is a key parameter influencing its utility and processing. Inconsistent data exists in publicly available resources, with some sources indicating a decomposition temperature as low as 120°C, while others suggest a boiling point of 360°C at standard pressure[2]. This guide aims to provide a robust framework for characterizing its thermal properties through standardized analytical techniques.

Theoretical Framework: Understanding Thermal Stability

The thermal stability of a compound refers to its resistance to decomposition upon heating. For organometallic compounds like (Z)-(Octadec-9-enoato-O)oxoaluminium, thermal decomposition involves the breaking of chemical bonds, leading to the evolution of volatile byproducts and the formation of a solid residue. The primary techniques for investigating these phenomena are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[3][4]. A TGA curve plots mass percentage against temperature, revealing the temperatures at which decomposition events occur and the mass of the resulting residue.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature[5][6]. It provides information on thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic (absorb heat) or exothermic (release heat)[6].

By combining these techniques, a comprehensive thermal stability profile can be established, detailing transition temperatures, decomposition kinetics, and the nature of the thermal events.

Experimental Protocols

The following protocols are designed to provide a thorough and reproducible thermal analysis of (Z)-(Octadec-9-enoato-O)oxoaluminium, grounded in established standards such as ASTM E1131, ASTM E2550 for TGA, and ISO 11357 for DSC[3][5][7][8].

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of the sample.

Instrumentation: A calibrated thermogravimetric analyzer capable of controlled heating rates and atmosphere is required.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of (Z)-(Octadec-9-enoato-O)oxoaluminium into a clean, tared TGA crucible (platinum or alumina is recommended for high-temperature stability)[9].

  • Instrument Setup:

    • Place the sample crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min. This rate provides a good balance between resolution and experiment time.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

Causality Behind Experimental Choices:

  • An inert atmosphere is crucial to prevent oxidative decomposition, which would complicate the interpretation of the intrinsic thermal stability.

  • A 10°C/min heating rate is a standard practice that allows for the clear resolution of distinct decomposition steps without excessively broadening the transition peaks[10].

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation prep1 Weigh 5-10 mg of sample prep2 Place in TGA crucible prep1->prep2 inst1 Load sample into TGA prep2->inst1 inst2 Purge with N2 (20-50 mL/min) inst1->inst2 an1 Equilibrate at 30°C inst2->an1 an2 Heat to 800°C at 10°C/min an1->an2 an3 Record mass vs. temperature an2->an3 data1 Plot TGA curve an3->data1 data2 Determine onset of decomposition data1->data2 data3 Quantify residual mass data2->data3

Caption: TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC) Protocol

This protocol aims to identify thermal transitions such as melting and decomposition, and to determine their associated enthalpies.

Instrumentation: A calibrated differential scanning calorimeter.

Step-by-Step Methodology:

  • Sample Preparation: Hermetically seal 3-7 mg of (Z)-(Octadec-9-enoato-O)oxoaluminium in an aluminum DSC pan. An empty, hermetically sealed aluminum pan will be used as the reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 400°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Causality Behind Experimental Choices:

  • Hermetically sealed pans are used to contain any volatile decomposition products and prevent their evaporation from influencing the heat flow measurement.

  • The temperature range is chosen to encompass the expected melting and initial decomposition events based on data from analogous compounds.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Thermal Analysis cluster_data_dsc Data Interpretation prep1_dsc Weigh 3-7 mg of sample prep2_dsc Seal in aluminum pan prep1_dsc->prep2_dsc inst1_dsc Load sample and reference pans prep2_dsc->inst1_dsc inst2_dsc Purge with N2 (20-50 mL/min) inst1_dsc->inst2_dsc an1_dsc Equilibrate at 30°C inst2_dsc->an1_dsc an2_dsc Heat to 400°C at 10°C/min an1_dsc->an2_dsc an3_dsc Record heat flow vs. temperature an2_dsc->an3_dsc data1_dsc Plot DSC curve an3_dsc->data1_dsc data2_dsc Identify endothermic/exothermic peaks data1_dsc->data2_dsc data3_dsc Determine transition temperatures data2_dsc->data3_dsc

Caption: DSC Experimental Workflow.

Predicted Thermal Stability Profile and Data Presentation

Based on the analysis of analogous aluminum carboxylates, such as aluminum stearate, a multi-stage decomposition is anticipated for (Z)-(Octadec-9-enoato-O)oxoaluminium.

Expected TGA and DSC Results

The following table summarizes the anticipated thermal events.

Temperature Range (°C)TechniqueExpected ObservationInterpretation
100 - 150TGAMinor mass loss (<5%)Loss of adsorbed moisture or residual solvent.
~120 - 160DSCEndothermic peakMelting of the compound. Studies on aluminum stearate show melting points in this range[11][12].
250 - 450TGAMajor mass lossPrimary decomposition of the oleate ligands.
250 - 450DSCComplex endothermic/exothermic peaksDecomposition of the organic component, potentially involving both bond breaking (endothermic) and oxidative/rearrangement reactions (exothermic). The decomposition of the organic skeleton is a key step[13].
> 450TGAStable residual massFormation of a stable inorganic residue, likely amorphous alumina.
> 450DSCBroad exothermic eventsCrystallization of amorphous alumina into more stable phases (e.g., γ-Al₂O₃).
Proposed Thermal Decomposition Pathway

The thermal decomposition of (Z)-(Octadec-9-enoato-O)oxoaluminium in an inert atmosphere is hypothesized to proceed through the following stages:

  • Melting: The solid compound transitions to a liquid state.

  • Ligand Dissociation and Decomposition: The aluminum-oleate bonds break, and the long hydrocarbon chains of the oleate ligands undergo scission. This is likely the main mass loss event observed in TGA. The decomposition of the organic skeleton can produce a variety of smaller volatile organic molecules[13].

  • Formation of Amorphous Alumina: As the organic components are removed, an amorphous aluminum oxide (Al₂O₃) residue is formed.

  • Crystallization of Alumina: At higher temperatures, the amorphous alumina can undergo exothermic crystallization to form more thermodynamically stable crystalline phases, such as γ-Al₂O₃. The thermal decomposition of other aluminum carboxylates is known to produce anhydrous amorphous alumina which then transforms to other alumina phases[13].

Decomposition_Pathway A (Z)-(Octadec-9-enoato-O)oxoaluminium (Solid) B Molten State A->B ~120-160°C (Melting) C Decomposition of Oleate Ligands B->C ~250-450°C (Decomposition) D Volatile Organic Fragments C->D Evolved Gases E Amorphous Alumina (Al2O3) C->E Solid Residue F Crystalline Alumina (γ-Al2O3) E->F >450°C (Crystallization)

Caption: Proposed Thermal Decomposition Pathway.

Conclusion

This technical guide provides a robust framework for the comprehensive analysis of the thermal stability of (Z)-(Octadec-9-enoato-O)oxoaluminium. By employing standardized TGA and DSC protocols, researchers and drug development professionals can obtain reliable and reproducible data essential for process development, safety assessment, and quality control. The predicted thermal profile, based on analogous compounds, suggests a multi-step decomposition process initiated by melting, followed by the decomposition of the organic ligands to form an alumina residue. The provided methodologies and theoretical insights serve as a valuable resource for the scientific community working with this and related organoaluminum compounds.

References

  • Sato, T., et al. (1984). Thermal decomposition of aluminium hydroxycarboxylates—lactate, citrate and tartrate. Journal of Thermal Analysis, 29(6), 1333-1341. [Link]

  • Al-Sammerrai, D. (1985). Determination of stearic acid in aluminium stearate by differential thermal analysis. The Analyst, 110(2), 219-220. [Link]

  • Al-Sammerrai, D. (1985). Determination of Stearic Acid in Aluminium Stearate by Differential Thermal Analysis. RSC Publishing. [Link]

  • Djordjevic, S., et al. (1996). Preparation and characterization of aluminum stearate. Journal of the Serbian Chemical Society, 61(12), 1135-1141. [Link]

  • Gonzalez, R., et al. (2003). Synthesis and characterization of aluminum carboxylate gels. IAEA. [Link]

  • Greaves, T. L., & Drummond, C. J. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(44), 19474-19490. [Link]

  • Stewart, W. J. (1982). The Properties of Aluminium Stearate and its uses in the Coatings and Allied Industries. Pigment & Resin Technology, 11(2), 4-9. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

  • Centexbel. (n.d.). Differential Scanning Calorimetry (DSC) according to ISO 11357-1. [Link]

  • ResearchGate. (2026, March 14). Preparation and characterization of aluminum stearate. [Link]

  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

  • Patil, K. C., et al. (1988). A comparative study on the thermal decomposition of some transition metal carboxylates. Thermochimica Acta, 129, 133-140. [Link]

  • Alpine Polytech. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

  • ioKinetic. (n.d.). Thermogravimetric Analysis Testing. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6433210, Aluminum oleate. [Link]

  • SCITEQ. (n.d.). ISO 11357-6 in pipe testing: DSC analysis and OIT procedures. [Link]

  • ASTM International. (2003). ASTM E1131-03 - Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

  • ACS Publications. (2008, December 18). Sonochemically Assisted Thermal Decomposition of Alane N,N-Dimethylethylamine with Titanium (IV) Isopropoxide in the Presence of Oleic Acid to Yield Air-Stable and Size-Selective Aluminum Core−Shell Nanoparticles. [Link]

  • APM Testing. (n.d.). ASTM E1131 - TGA Analysis Testing Services. [Link]

  • CMC Laboratories. (n.d.). Thermogravimetric Analysis (TGA) - ASTM E1131. [Link]

  • Santos, J. C. O., et al. (2005). Assessment of the Quality of Heated Oils by Differential Scanning Calorimetry. Journal of Agricultural and Food Chemistry, 53(16), 6387-6391. [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

  • Wang, S., et al. (2018). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of Undergraduate Chemistry Research, 17(2), 18-22. [Link]

  • NETZSCH Analyzing & Testing. (2023, August 31). Low-Temperature Differential Scanning Calorimetry Also for Metals. [Link]

  • LabWrench. (n.d.). Thermogravimetric Analysis – TGA. [Link]

  • TA Instruments. (n.d.). Analysis of Engine Oils Using Modulated Thermogravimetric Analysis (MTGA). [Link]

  • ACS Publications. (2005). Assessment of the Quality of Heated Oils by Differential Scanning Calorimetry. [Link]

  • ResearchGate. (n.d.). Aluminum nanoparticles oxidation by TGA/DSC: Parametric analysis and oxide thickness determination. [Link]

  • Sandia National Laboratories. (2013, October 1). The oxidation of aluminum at high temperature studied by Thermogravimetric Analysis and Differential Scanning Calorimetry. [Link]

  • MDPI. (2020, June 8). Differential Scanning Calorimetry Fingerprints of Various Heat-Treatment Tempers of Different Aluminum Alloys. [Link]

  • ResearchGate. (n.d.). Investigation on thermal degradation properties of oleic acid and its methyl and ethyl esters through TG-FTIR. [Link]

  • XRF Scientific. (2024, July 2). Thermogravimetric Analyzer: Measuring Loss on Mass in Alumina. [Link]

  • SpringerLink. (2022, December 7). Fast differential scanning calorimetry to mimic additive manufacturing processing: specific heat capacity analysis of aluminium alloys. [Link]

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Foundational

A Technical Guide to the Mechanism of Formation for (Z)-(Octadec-9-enoato-O)oxoaluminium

Executive Summary (Z)-(Octadec-9-enoato-O)oxoaluminium, an organoaluminum compound, presents a fascinating case study in the coordination chemistry of aluminum.[] While its IUPAC name, oxoalumanyl (Z)-octadec-9-enoate, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-(Octadec-9-enoato-O)oxoaluminium, an organoaluminum compound, presents a fascinating case study in the coordination chemistry of aluminum.[] While its IUPAC name, oxoalumanyl (Z)-octadec-9-enoate, and chemical formula, C₁₈H₃₃AlO₃, suggest a simple monomeric structure, the practical synthesis and inherent reactivity of aluminum favor the formation of more complex, multinuclear oxo-bridged species.[][2] This guide delineates the core mechanistic pathways for its formation, addressing the crucial steps of ligand exchange and the subsequent hydrolysis or condensation reactions that define its structure. We will explore the causality behind common synthetic choices, present validated experimental protocols, and provide a realistic perspective on the compound's structural nature, moving beyond its idealized monomeric representation to the more accurate picture of polymeric or oligomeric aluminum soaps.[3][4]

Deconstructing the Structure: Monomer vs. Polymeric Reality

The nominal structure of (Z)-(Octadec-9-enoato-O)oxoaluminium is often depicted as a simple monomer containing a terminal aluminum-oxo double bond (Al=O) and a single oleate ligand. However, extensive research into aluminum-oxygen chemistry reveals that discrete, terminal Al=O bonds are exceedingly rare and unstable, unlike their counterparts in transition metals.[5] Instead, aluminum demonstrates a strong propensity to achieve a more stable, higher coordination state (typically four or six) through the formation of Al-O-Al oxo or Al-(μ-OH)-Al hydroxo bridges.[4][6]

Therefore, (Z)-(Octadec-9-enoato-O)oxoaluminium should be understood not as a discrete monomer, but as the empirical formula for a larger, often polymeric or oligomeric, structure. These structures, broadly classified as aluminum soaps, are built upon chains or clusters of aluminum atoms linked by oxygen atoms, with the oleate ligands coordinating to the aluminum centers.[3][4] This guide will elucidate the mechanisms that lead to these complex, yet stable, arrangements.

Core Mechanistic Pathways of Formation

The formation of the characteristic aluminum-oxo-carboxylate structure can be achieved through several routes, primarily distinguished by the choice of the aluminum precursor. The two most fundamental and industrially relevant pathways involve the use of aluminum alkoxides and aluminum hydroxides/salts.

Pathway A: The Alkoxide Route (Controlled Synthesis)

This pathway offers a high degree of control over stoichiometry and reaction conditions, making it ideal for mechanistic studies. It proceeds via a two-step mechanism: ligand exchange followed by controlled hydrolysis/condensation.[7][8]

Step 1: Ligand Exchange (Alcoholysis)

The initial step involves the reaction of a stable, readily available aluminum alkoxide, such as aluminum isopropoxide [Al(OⁱPr)₃], with (Z)-octadec-9-enoic acid (oleic acid). The acidic proton of the carboxylic acid readily reacts with an alkoxide group, leading to a ligand exchange that releases the corresponding alcohol (isopropanol) and forms an aluminum oleate alkoxide intermediate.[9][10]

Reaction: Al(OⁱPr)₃ + RCOOH → (RCOO)Al(OⁱPr)₂ + ⁱPrOH (Where RCOOH = Oleic Acid)

This reaction can proceed to substitute one, two, or all three alkoxide groups depending on the stoichiometry. The removal of the isopropanol byproduct, often by distillation, is a key experimental choice to drive the equilibrium toward the product side.[10]

Step 2: Controlled Hydrolysis and Condensation

The formation of the crucial Al-O-Al oxo bridge is achieved by introducing a molar deficiency of water (i.e., less than one mole of water for every two moles of the aluminum intermediate).[8] Water hydrolyzes a remaining alkoxide group to form a reactive aluminum-hydroxyl (Al-OH) species. This species is unstable and rapidly undergoes condensation with another aluminum alkoxide molecule, eliminating a second alcohol molecule and forming the thermodynamically stable oxo bridge.[11]

Hydrolysis: (RCOO)Al(OⁱPr)₂ + H₂O → (RCOO)Al(OⁱPr)(OH) + ⁱPrOH

Condensation: (RCOO)Al(OⁱPr)(OH) + (RCOO)Al(OⁱPr)₂ → (RCOO)(OⁱPr)Al-O-Al(OⁱPr)(RCOO) + ⁱPrOH

This condensation can continue, leading to the formation of long polymeric chains, which is characteristic of aluminum soaps.[4][7]

Pathway B: The Aqueous Precipitation Route (Industrial Method)

This is a more direct and common industrial method for producing aluminum soaps. It involves the reaction of an aluminum source with an oleate salt or oleic acid in an aqueous or mixed-solvent system.[12][13]

Step 1: Metathesis or Direct Reaction

Two primary approaches exist within this pathway:

  • Metathesis (Double Decomposition): An aqueous solution of an aluminum salt (e.g., potassium alum or aluminum sulfate) is reacted with an alkali metal soap (e.g., sodium or potassium oleate).[14][15] This results in the precipitation of a hydrated aluminum oleate complex.

  • Direct Reaction: Aluminum hydroxide is heated directly with oleic acid and water.[13]

In both cases, the initial product is not the final oxo-bridged material but rather a hydrated aluminum oleate or an adsorption complex of oleic acid on hydrated alumina.[4][7]

Step 2: Thermal Condensation and Dehydration

The crucial step is the subsequent drying and heating of the precipitate.[12] Thermal energy drives the condensation of hydroxyl groups from the hydrated aluminum centers, eliminating water molecules and forming the stable Al-O-Al oxo-linkages that constitute the backbone of the final product.

Reaction: 2 Al(OH)₂(OOCR) + Heat → (RCOO)(OH)Al-O-Al(OH)(RCOO) + H₂O

This process is less controlled than the alkoxide route and typically results in a product with a broader range of polymer chain lengths and potentially some residual hydroxyl groups.

Visualization of Mechanistic Pathways

G cluster_0 Pathway A: Alkoxide Route cluster_1 Pathway B: Aqueous Route Al(OR)3 Aluminum Alkoxide Oleic Acid Oleic Acid (RCOOH) Intermediate Oleate Aluminum Alkoxide (RCOO)Al(OR)2 Water H2O (molar deficiency) Final_A (Z)-(Octadec-9-enoato-O)oxoaluminium Polymeric/Oligomeric Structure Al_Source Al(OH)3 or Al3+ Salt Oleate_Source Oleic Acid or Alkali Oleate Hydrated_Intermediate Hydrated Aluminum Oleate Adsorption Complex Heat Heat Final_B (Z)-(Octadec-9-enoato-O)oxoaluminium Polymeric Structure

G Monomer Idealized Monomer O=Al(OOCR) Reality Structural Reality: Polymeric/Oligomeric Chains Monomer->Reality represents the empirical formula of Backbone ...-Al-O-Al-O-Al-... Reality->Backbone is built upon a Ligands Oleate Ligands (RCOO-) Coordinated to Al Centers Backbone->Ligands decorated with Coordination Typically 6-fold (Octahedral) Coordination for Aluminum Backbone->Coordination featuring

Experimental Protocol: Synthesis via Alkoxide Route

This protocol provides a self-validating system for synthesizing the target compound with a higher degree of structural control.

Objective: To synthesize (Z)-(Octadec-9-enoato-O)oxoaluminium via ligand exchange and controlled hydrolysis of aluminum isopropoxide.

Materials:

  • Aluminum isopropoxide (98%+)

  • (Z)-Octadec-9-enoic acid (Oleic Acid, 99%+)

  • Anhydrous Toluene

  • Deionized Water

  • Standard Schlenk line apparatus, flame-dried glassware

Procedure:

  • Setup: Assemble a three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a distillation head under a positive pressure of inert gas (Nitrogen or Argon). Ensure all glassware is rigorously dried.

  • Reactant Charging: Charge the flask with aluminum isopropoxide (1.0 mol equivalent) and anhydrous toluene.

  • Ligand Exchange: While stirring, add oleic acid (1.0 mol equivalent) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Byproduct Removal: Heat the mixture to reflux. Isopropanol (boiling point: 82.5 °C) will begin to co-distill with toluene (boiling point: 110.6 °C). Continue distillation until the temperature of the distillate stabilizes at the boiling point of pure toluene, indicating the complete removal of isopropanol. This step is critical for driving the ligand exchange to completion.

  • Controlled Hydrolysis: Cool the reaction mixture. Prepare a solution of deionized water (0.5 mol equivalent) in anhydrous toluene. Add this water-toluene solution dropwise to the stirred reaction mixture at a controlled temperature to manage the exothermic hydrolysis reaction.

  • Condensation: After the addition is complete, heat the mixture to reflux for several hours to promote the condensation reaction and the formation of the Al-O-Al backbone.

  • Isolation: Cool the mixture and remove the toluene solvent under reduced pressure using a rotary evaporator to yield the final product, typically as a viscous liquid or a waxy solid.

Data Presentation and Characterization

The structure of the resulting aluminum oxo-oleate can be confirmed using spectroscopic methods. The data below represents typical findings for oxo-centered metal carboxylates.[16][17]

Technique Observation Interpretation
FTIR Spectroscopy Strong bands at ~1580-1610 cm⁻¹ and ~1440-1460 cm⁻¹. A broad band in the 550-750 cm⁻¹ region.Asymmetric and symmetric stretching vibrations of the bridging carboxylate (COO⁻) group, respectively. The large separation (Δν > 140 cm⁻¹) is characteristic of bridging or bidentate coordination. The lower frequency band is attributed to Al-O-Al stretching vibrations.[16]
²⁷Al NMR Spectroscopy Broad signals may appear in the regions of ~0-30 ppm and/or ~60-80 ppm.Corresponds to aluminum in octahedral and tetrahedral coordination environments, respectively. The presence of multiple or broad signals indicates the complex, polymeric nature of the material.
¹H & ¹³C NMR Signals consistent with the oleate alkyl chain. The chemical shift of the protons and carbons near the carboxylate group will be altered upon coordination to aluminum compared to free oleic acid.Confirms the incorporation of the oleate ligand into the final structure.

Conclusion and Field Insights

The formation of (Z)-(Octadec-9-enoato-O)oxoaluminium is a process governed by the fundamental principles of aluminum coordination chemistry. While often represented by a simple monomeric formula for convenience, its true nature is that of an oligomeric or polymeric aluminum soap, built upon a stable backbone of repeating Al-O-Al units. The two primary synthetic routes—the controlled alkoxide pathway and the industrial aqueous precipitation method—both culminate in the formation of this oxo-bridged structure through either alcohol or water elimination. For researchers in drug development and materials science, understanding these mechanistic underpinnings is crucial. The choice of synthetic route directly impacts the final product's properties, such as its molecular weight distribution, solubility, and reactivity, which are critical parameters for its application as a gelling agent, coating, or catalyst.[13][18]

References

  • Leger, A. E., Haines, R. L., Hubley, C. E., Hyde, J. C., & Sheffer, H. (n.d.). THE STRUCTURE OF ALUMINUM DI- AND TRI-SOAPS. Canadian Journal of Chemistry. [Link]

  • Alexander, A. E., & Gray, V. R. (1948). Aluminium soaps, their nature and gelling properties. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 195(1041), 279–280. [Link]

  • National Center for Biotechnology Information. (n.d.). Aluminum oleate. PubChem Compound Database. [Link]

  • PrepChem. (n.d.). Preparation of aluminium oleate. [Link]

  • McGee, C. G. (1949). Aluminum Monolaurate and Proposed Structures for Aluminum Soaps. Journal of the American Chemical Society, 71(1), 278–282. [Link]

  • ResearchGate. (n.d.). Structure of aluminium di-soaps. [Link]

  • Alexander, A. E., & Gray, V. R. (1948). Aluminium soaps, their nature and gelling properties. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. [Link]

  • Google Patents. (n.d.).
  • LookChem. (n.d.). Cas 688-37-9, ALUMINUM OLEATE. [Link]

  • Ogiwara, N., Zhou, W., & Uchida, S. (2024). Cationic Al oxo-hydroxide clusters: syntheses, molecular structures, and functional applications. Chemical Science. [Link]

  • Google Patents. (n.d.). US4597800A - Oxo-aluminum complexes.
  • Science of Synthesis. (n.d.). Aluminum Alkoxides. [Link]

  • NextSDS. (n.d.). (Z)-(octadec-9-enoato-O)oxoaluminium — Chemical Substance Information. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and crystal structure analysis of a novel oxo-centered mixed-metal complex containing unsaturated bridging carboxylates. [Link]

  • Volmer, J., et al. (n.d.). Novel oleate hydratases and potential biotechnological applications. PMC. [Link]

  • Google Patents. (n.d.). US2579251A - Manufacture of aluminum alkoxides.
  • Kumar, A., et al. (2013). Spectroscopic studies of oxo-centered, carboxylate-bridged, trinuclear mixed-valence iron (ІІІ, ІІІ, ІІ) complexes with aromatic hydroxycarboxylic acids. PubMed. [Link]

  • Dalton Transactions. (n.d.). Non-heme μ-Oxo- and bis(μ-carboxylato)-bridged diiron(iii) complexes of a 3N ligand as catalysts for alkane hydroxylation. [Link]

  • Vasilevskaya, T. N. (n.d.). Influence of hydrolysis temperature on the hydrolysis products of aluminium alkoxides. ResearchGate. [Link]

  • Journal of the American Chemical Society. (2018). Spectroscopic and DFT Characterization of a Highly Reactive Nonheme FeV–Oxo Intermediate. [Link]

  • Druchok, M., Holovko, M., & Bryk, T. (n.d.). A molecular dynamics study of Al3+ in water: hydrolysis effects. Institute for Condensed Matter Physics. [Link]

  • MDPI. (2026). Bi-Dentate Pyridyl Alkoxide Complexes of Aluminium and Vanadium: Synthesis, Structure and ROP Capability. [Link]

  • Cao Research Lab. (n.d.). Studies on the mechanism of hydrolysis and polymerization of aluminum salts in aqueous solution. [Link]

  • Journal of the American Chemical Society. (n.d.). Structural, Spectroscopic, and Theoretical Characterization of Bis(μ-oxo)dicopper Complexes. [Link]

  • Roithová, J., et al. (n.d.). M−O Bonding Beyond the Oxo Wall: Spectroscopy and Reactivity of Cobalt(III). PMC. [Link]

Sources

Exploratory

Comprehensive Toxicity Profile and Safety Data Sheet for (Z)-(Octadec-9-enoato-O)oxoaluminium

Executive Summary (Z)-(Octadec-9-enoato-O)oxoaluminium (CAS RN: 12393-01-0)[1], commonly referred to as oxoaluminium oleate or aluminum monooleate, is a metallo-organic compound utilized in pharmaceutical formulations, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-(Octadec-9-enoato-O)oxoaluminium (CAS RN: 12393-01-0)[1], commonly referred to as oxoaluminium oleate or aluminum monooleate, is a metallo-organic compound utilized in pharmaceutical formulations, industrial lubricants, and cosmetic adjuvants. In drug development, it functions as a viscosity modifier, emulsion stabilizer, and sustained-release matrix component. However, the presence of the aluminum moiety necessitates rigorous toxicological scrutiny due to its potential to cross the blood-brain barrier (BBB) and induce neurotoxicity[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic toxicity, standardized safety data (SDS), and validated experimental workflows for assessing its biological impact.

Physicochemical Profiling & Structural Elucidation

The compound consists of an oxoaluminium core coordinated to an oleate (Z-octadec-9-enoate) ligand. The lipophilic oleate tail enhances cellular membrane permeability, while the oxoaluminium center dictates its reactivity and potential toxicity.

Table 1: Physicochemical and Identification Data

ParameterSpecification
Chemical Name (Z)-(Octadec-9-enoato-O)oxoaluminium
Common Synonyms Aluminum monooleate, Oxoaluminum oleate
CAS Registry Number 12393-01-0[1]
Molecular Formula C18H33AlO3
Appearance White to yellowish powder/gel
Solubility Insoluble in water; soluble in oils and non-polar solvents
Primary Pharmacokinetic Risk Enhanced lipophilicity facilitates BBB penetration

Toxicological Profile & Mechanistic Pathways

The toxicity of (Z)-(Octadec-9-enoato-O)oxoaluminium is primarily driven by the dissociation of the aluminum ion ( Al3+ ) in physiological environments. While the oleate moiety is a naturally occurring fatty acid and generally recognized as safe (GRAS), the aluminum core presents specific systemic and neurological risks[3].

Neurotoxicity and the Blood-Brain Barrier (BBB)

Due to the lipophilic nature of the oleate ligand, the intact complex or its lipid-soluble metabolites can traverse the BBB more efficiently than inorganic aluminum salts. Once in the central nervous system (CNS), aluminum accumulates in the hippocampus and cortex[2]. Mechanistically, aluminum induces neurotoxicity by disrupting the PI3K/AKT signaling pathway, leading to mitochondrial dysfunction and the generation of Reactive Oxygen Species (ROS)[2]. This oxidative stress triggers neuronal apoptosis and has been linked to progressive encephalopathies and Alzheimer's disease-like pathologies, such as Aβ deposition and abnormal tau phosphorylation[2].

Systemic Toxicity: Osteodystrophy and Hematologic Impact

Chronic exposure to aluminum compounds can lead to Vitamin D refractory osteodystrophy and hypercalcemia[3]. Aluminum competitively inhibits calcium incorporation into the osteoid matrix, leading to bone pain, proximal myopathy, and pathological fractures[3]. Furthermore, it interferes with heme synthesis, potentially causing microcytic anemia[3].

G Al_Complex (Z)-(Octadec-9-enoato-O) oxoaluminium BBB Blood-Brain Barrier (BBB) Penetration Al_Complex->BBB Lipophilic Transport Dissociation Intracellular Dissociation (Al3+ Release) BBB->Dissociation ROS Mitochondrial Dysfunction & ROS Generation Dissociation->ROS Oxidative Stress PI3K PI3K/AKT Pathway Disruption Dissociation->PI3K Signal Inhibition Apoptosis Neuronal Apoptosis & Cognitive Decline ROS->Apoptosis PI3K->Apoptosis

Fig 1: Mechanistic pathway of oxoaluminium oleate-induced neurotoxicity.

Safety Data Sheet (SDS) & Handling Protocols

As a hazardous substance under OSHA 29 CFR 1910.1200, strict handling protocols are required[3]. The following SDS data synthesizes regulatory guidelines for laboratory and manufacturing environments.

Table 2: GHS Hazard Classification and Precautionary Statements

CategoryDetails
Hazard Statements H317: May cause an allergic skin reaction[4]. H372: Causes damage to organs (nervous system, bone) through prolonged/repeated exposure[4]. H411: Toxic to aquatic life with long-lasting effects[4].
Prevention (PPE) P260: Do not breathe dust/fume/mist/vapours/spray[4]. P280: Wear chemical impermeable gloves and fire/flame resistant clothing[5].
Response (First Aid) P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[4]. P302+P352: IF ON SKIN: Wash with plenty of soap and water[4]. P305+P351+P338: IF IN EYES: Flush eyes with water for 15 minutes[6].
Storage & Disposal P403+P233: Store in a well-ventilated place. Keep container tightly closed[4]. P501: Dispose of contents in accordance with local regulations[4].

Fire and Spill Management:

  • Extinguishing Media: Use foam, dry chemical, or carbon dioxide. Do not use water jet, as it may spread the lipophilic material[6].

  • Spill Protocol: Avoid dust formation and dispersal of dust in the air[6]. Use non-sparking tools to collect material into a sealed, labeled container for hazardous waste disposal. Ensure adequate ventilation and keep people upwind of the spill[7].

Experimental Workflows for Toxicity & Safety Assessment

To validate the safety profile of (Z)-(Octadec-9-enoato-O)oxoaluminium in drug formulations, researchers must employ self-validating in vitro models. The following protocol details the assessment of BBB permeability and subsequent ROS generation, utilizing internal controls to ensure data trustworthiness.

Protocol: In Vitro BBB Permeability and ROS Generation Assay

Rationale: The hCMEC/D3 human brain microvascular endothelial cell line is utilized because it expresses tight junction proteins (e.g., Claudin-5, ZO-1) that accurately mimic the human BBB. DCFDA (2',7'-dichlorofluorescin diacetate) is chosen as the ROS probe because it readily diffuses into cells and is oxidized by ROS into highly fluorescent DCF, providing a direct, quantifiable measure of oxidative stress.

Step-by-Step Methodology:

  • Cell Culture & Barrier Formation:

    • Seed hCMEC/D3 cells onto collagen-coated Transwell inserts (0.4 µm pore size) at a density of 5×104 cells/cm².

    • Culture for 7 days in complete endothelial medium to establish a confluent monolayer.

    • Self-Validation Check: Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω⋅cm2 , confirming tight junction integrity.

  • Compound Dosing & Permeability Assessment:

    • Prepare a stock solution of (Z)-(Octadec-9-enoato-O)oxoaluminium in DMSO, then dilute in assay buffer (final DMSO < 0.1%).

    • Apply the compound (10 µM and 50 µM) to the apical chamber. Add FITC-dextran (4 kDa) as a paracellular permeability control.

    • Incubate for 4 hours at 37°C.

    • Self-Validation Check: Quantify FITC-dextran in the basolateral chamber via fluorometry. A significant increase indicates the compound has compromised tight junctions rather than crossing transcellularly.

  • ROS Quantification (DCFDA Assay):

    • Collect cells from the basolateral compartment (representing neurons/astrocytes in a co-culture setup, or use the endothelial cells themselves to measure localized stress).

    • Incubate cells with 10 µM DCFDA for 30 minutes in the dark at 37°C.

    • Wash twice with PBS to remove extracellular dye.

    • Self-Validation Check: Include a positive control (100 µM H2​O2​ ) and a negative control (vehicle only) to calibrate the fluorescence baseline.

  • Data Acquisition:

    • Analyze DCF fluorescence using flow cytometry (Ex/Em: 485/535 nm).

    • Calculate the fold-change in Median Fluorescence Intensity (MFI) relative to the vehicle control.

Workflow Culture 1. hCMEC/D3 Culture (Transwell) TEER 2. TEER Validation (>150 Ω·cm²) Culture->TEER Dosing 3. Compound Dosing & FITC-Dextran TEER->Dosing Pass ROS 4. DCFDA Assay (ROS Detection) Dosing->ROS 4h Incubation Flow 5. Flow Cytometry Analysis ROS->Flow Ex/Em: 485/535nm

Fig 2: Experimental workflow for BBB permeability and ROS quantification.

References

  • NextSDS . "(Z)-(octadec-9-enoato-O)oxoaluminium — Chemical Substance Information". nextsds.com. 1

  • Santa Cruz Biotechnology . "Aluminum monostearate / monooleate SDS". scbt.com. 3

  • Echemi . "Aluminum oleate SDS, 688-37-9 Safety Data Sheets". echemi.com. 5

  • Spectrum Chemical . "SAFETY DATA SHEET - ALUMINUM MONOSTEARATE/MONOOLEATE". spectrumchemical.com. 6

  • 3M . "Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification". 3m.com.4

  • ChemicalBook . "ALUMINUM OLEATE - Safety Data Sheet". chemicalbook.com. 7

  • National Institutes of Health (PMC) . "Whole-transcriptome analysis of aluminum-exposed rat hippocampus and identification of ceRNA networks to investigate neurotoxicity of Al". nih.gov. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Doping and Surface Modification Techniques Using (Z)-(Octadec-9-enoato-O)oxoaluminium

Target Audience: Researchers, Materials Scientists, and Formulation Engineers Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Chemical Rationale & Mechanistic Advantages (Z)-(Octadec-9-en...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Formulation Engineers Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Chemical Rationale & Mechanistic Advantages

(Z)-(Octadec-9-enoato-O)oxoaluminium (CAS 12393-01-0), commonly referred to as oxoaluminium oleate, is a specialized organoaluminum complex featuring an oxo-bridged aluminum center coordinated to a Z-unsaturated fatty acid (oleic acid)[]. Its molecular formula is C₁₈H₃₃AlO₃.

In advanced material science, the choice of dopant precursor dictates the success of the synthesis. Historically, aluminum doping relied on hydrated salts (e.g., AlCl₃·6H₂O or Al(NO₃)₃·9H₂O). However, in high-temperature colloidal syntheses, the bound water in these salts triggers uncontrolled hydrolysis, leading to hydroxyl defects in the crystal lattice and preventing the electronic activation of Al³⁺ dopants[2].

The Causality of Precursor Selection: By utilizing the anhydrous oxoaluminium oleate, researchers achieve precise thermodynamic control. The bulky 18-carbon oleate ligand provides critical steric stabilization, preventing premature agglomeration. More importantly, its thermal decomposition kinetics closely match those of host metal precursors (such as zinc oleate), allowing for uniform, non-segregated incorporation of Al³⁺ into metal oxide lattices[2].

Protocol 1: Synthesis of Plasmonic Al-Doped ZnO (AZO) Nanocrystals

Objective: To synthesize n-type degenerately doped AZO nanocrystals with tunable Localized Surface Plasmon Resonance (LSPR) for optoelectronic applications[2].

Mechanistic Insight: This protocol utilizes the Etching and Regrowth Dynamics (ERD) method. Oleic acid is injected to partially etch an undoped ZnO core, creating a highly reactive, defect-rich surface. The oxoaluminium oleate and zinc oleate precursors then competitively decompose and regrow on this seed. The matched decomposition kinetics ensure Al³⁺ is uniformly incorporated and electronically activated[2].

Step-by-Step Methodology
  • Precursor Preparation: In a 50 mL three-necked Schlenk flask, dissolve 1.0 mmol of Zn(oleate)₂ and 0.2 mmol of (Z)-(Octadec-9-enoato-O)oxoaluminium in 10 mL of 1-octadecene (ODE)[2].

  • Degassing: Heat the solution to 100 °C under a dynamic vacuum for 10 minutes to remove adventitious moisture and dissolved oxygen[2].

  • Nucleation: Backfill the flask with Argon gas and heat the mixture to 300 °C. Rapidly inject a preheated (150 °C) solution of 10 mmol 1-dodecanol (DDOH) in 2 mL ODE. The temperature will naturally drop to ~280 °C. Maintain this temperature for 30 minutes to facilitate the growth of undoped ZnO precursor cores[2].

  • Etching & Doping: Rapidly inject a preheated (150 °C) solution of 2.0 mmol oleic acid in 2 mL ODE. Maintain the reaction at 280 °C for exactly 40 minutes. Causality: The oleic acid etches the ZnO core, initiating the competitive regrowth and Al³⁺ doping phase[2].

  • Purification: Remove the heating mantle and cool to room temperature. Precipitate the nanocrystals using ethanol, centrifuge at 8000 rpm for 10 minutes, and redisperse the pellet in anhydrous hexane.

Self-Validation Checkpoint: Analyze the hexane dispersion using UV-Vis-NIR spectroscopy. The appearance of a strong LSPR absorption peak in the near-infrared region validates successful Al³⁺ activation (generation of free electrons). Undoped or poorly doped samples will lack this peak[2].

ERD_Pathway A Zn-Oleate Host Precursor C ZnO Core Nucleation (280°C) A->C B Oxoaluminium Oleate Dopant Precursor E Competitive Regrowth & Al3+ Incorporation B->E D Oleic Acid Injection (Surface Etching) C->D D->E F Plasmonic AZO Nanocrystals E->F

Fig 1: Etching and Regrowth Dynamics (ERD) pathway for Al-doped ZnO nanocrystals.

Protocol 2: Intercalation in Layered Double Hydroxides (LDHs)

Objective: To synthesize organically modified Zn-Al LDHs for use as highly efficient flame-retardant nanofillers in high-density polyethylene (HDPE) matrices[3].

Mechanistic Insight: Standard LDHs possess tightly packed layers with small inorganic anions (e.g., CO₃²⁻), making them highly hydrophilic and incompatible with hydrophobic polymers[3]. By intercalating the bulky (Z)-octadec-9-enoate anion, the interlayer d-spacing is significantly expanded. The ionic radii of Zn²⁺ (0.074 nm) and Al³⁺ (0.0675 nm) perfectly fit the octahedral holes, stabilizing the brucite-like layer[4], while the oleate tails allow polymer chains to intercalate during melt blending, creating an exfoliated nanocomposite[3].

Step-by-Step Methodology
  • Coprecipitation: Prepare a mixed metal nitrate aqueous solution containing Zn(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O at a strict 2:1 molar ratio[3].

  • Intercalation: Dropwise add the metal solution into a 50 mL solution containing the oxoaluminium oleate precursor under vigorous mechanical stirring at 60 °C.

  • pH Control: Simultaneously add a 4M NaOH solution to maintain the precipitation pH strictly at ~10. Causality: Maintaining pH 10 ensures complete coprecipitation of both hydroxides without redissolving the amphoteric aluminum species[3].

  • Aging & Washing: Age the resulting slurry for 24 hours at 80 °C to promote crystallization[5]. Filter and wash thoroughly with deionized water and ethanol to remove physisorbed impurities, then dry under vacuum at 60 °C.

  • Nanocomposite Blending: Melt-blend the organically modified LDH (15 wt% loading) with HDPE at 160 °C using a twin-screw extruder[3].

Self-Validation Checkpoint: Perform Powder X-ray Diffraction (XRD) on the dried LDH powder. A successful intercalation is validated by the shift of the characteristic (003) basal reflection to a significantly lower 2θ angle, confirming the expansion of the interlayer spacing by the oleate chains[3].

LDH_Workflow N1 Metal Nitrates (Zn2+ / Al3+) N2 Alkaline Coprecipitation (pH ~10, 60°C) N1->N2 N3 Oxoaluminium Oleate Intercalation N2->N3 N4 Organo-Modified LDH (Expanded d-spacing) N3->N4 N5 Melt Blending with HDPE Polymer (160°C) N4->N5 N6 Flame Retardant Nanocomposite N5->N6

Fig 2: Synthesis workflow of organically modified LDHs for polymer nanocomposites.

Protocol 3: Surface Capping for Colloidal Stability in Non-Polar Media

Objective: To stabilize nano-aluminum particles in bi-phase non-polar fuel systems (e.g., JP-10) to prevent agglomeration and reduce viscosity[6].

Mechanistic Insight: The oxo-carboxylate group reacts with the hydroxylated surface of the aluminum nanoparticles, forming a chemisorbed oxoaluminium oleate layer. The 18-carbon alkene tail extends outward into the non-polar solvent. When the initial density is large enough, excess oleate molecules adsorb via physical interactions, forming a chemical-physical bilayer that provides massive steric repulsion against van der Waals forces[6].

Step-by-Step Methodology
  • Dispersion: Disperse 500 mg of nano-aluminum (e.g., 350 nm particle size) in 50 mL of JP-10 fuel[6].

  • Modification: Add 0.75 wt% of the oxoaluminium oleate complex to the suspension[6].

  • Ultrasonication: Sonicate the mixture for 30 minutes using a probe sonicator at 20 kHz (pulsed mode: 5s on, 2s off) in an ice bath to ensure uniform surface coverage without thermal degradation.

  • Equilibration: Stir magnetically for 12 hours at room temperature to allow the transition from monolayer chemisorption to a stable chemical-physical bilayer[6].

Self-Validation Checkpoint: Conduct a sedimentation test and rotational rheometry. A successfully stabilized suspension will exhibit a measurable drop in dynamic viscosity compared to the unmodified suspension and will remain colloidally stable (no phase separation) for >30 days[6].

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when utilizing (Z)-(Octadec-9-enoato-O)oxoaluminium across the described material science domains.

Application DomainMatrix / HostPrecursor LoadingKey Property EnhancementValidation Metric
Plasmonic Nanocrystals ZnO20 mol% (vs Zn)Tunable LSPR, Active Al³⁺ dopantsStrong NIR absorption peak[2]
Polymer Nanocomposites HDPE / LDH15 wt%Thermal stability (T₀.₅ increased by 67 °C)XRD (003) shift to lower 2θ[3]
Colloidal Suspensions Nano-Al / JP-100.75 wt%Steric stabilization, Reduced viscositySedimentation stability > 30 days[6]

References

  • Direct Evidence of Surface Charges in n-Type Al-Doped ZnO Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Synthesis of Highly Efficient Flame Retardant High-Density Polyethylene Nanocomposites with Inorgano-Layered Double Hydroxides As Nanofiller Using Solvent Mixing Method Source: ACS Applied Materials & Interfaces URL:[Link]

  • The effect of oleic acid on the stability and rheology of nano-aluminum/JP-10 bi-phase system Source: ResearchGate (University of Shanghai for Science and Technology) URL:[Link]

  • Biomaterials Based on Organic Polymers and Layered Double Hydroxides Nanocomposites Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application

Handling and storage protocols for sensitive (Z)-(Octadec-9-enoato-O)oxoaluminium

Application Notes and Protocols for (Z)-(Octadec-9-enoato-O)oxoaluminium Abstract This document provides comprehensive guidelines for the safe and effective handling, storage, and use of (Z)-(Octadec-9-enoato-O)oxoalumin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for (Z)-(Octadec-9-enoato-O)oxoaluminium

Abstract

This document provides comprehensive guidelines for the safe and effective handling, storage, and use of (Z)-(Octadec-9-enoato-O)oxoaluminium (CAS No. 12393-01-0). As an organoaluminum complex, this reagent exhibits sensitivity to atmospheric conditions and requires specific protocols to ensure user safety, maintain compound integrity, and achieve experimental reproducibility. These notes are intended for researchers, scientists, and drug development professionals working with this and structurally related metal-carboxylate complexes. The protocols outlined herein are grounded in established best practices for managing air- and moisture-sensitive materials.

Introduction: Understanding the Reagent

(Z)-(Octadec-9-enoato-O)oxoaluminium is an organoaluminum compound with the molecular formula C₁₈H₃₃AlO₃[]. It incorporates an oxoaluminium core coordinated to an oleate ligand, the conjugate base of (Z)-octadec-9-enoic acid (oleic acid). The presence of the aluminum-carbon/oxygen framework renders the molecule highly reactive and susceptible to degradation.

Causality of Sensitivity: Organoaluminium compounds are potent Lewis acids and are generally characterized by a high affinity for oxygen and water[2][3]. The reactivity stems from the polarized Al-O bond and the coordinatively unsaturated aluminum center, which readily reacts with nucleophiles like water. This reaction is often rapid and highly exothermic, potentially leading to the evolution of flammable gases and the formation of inactive aluminum hydroxides and oxides[4]. The integrity of the oleate ligand can also be compromised under these conditions. Therefore, strict exclusion of air and moisture is paramount.

Applications: This reagent is valuable in studies involving metal-carboxylate interactions, catalysis, and as a precursor for the synthesis of other reactive aluminum species or materials[]. Its efficacy in these applications is directly dependent on its purity and structural integrity.

Hazard Identification and Personal Protective Equipment (PPE)

As with all organoaluminum reagents, (Z)-(Octadec-9-enoato-O)oxoaluminium should be treated as a hazardous substance. While specific toxicological data is limited, the primary risks are associated with its reactivity.

Hazard ClassDescriptionRecommended PPE
Air & Moisture Sensitive Reacts with air and moisture, potentially vigorously. May be pyrophoric in certain conditions or as a decomposition product.Work in an inert atmosphere (glovebox or Schlenk line).
Skin & Eye Irritant Assumed to cause skin irritation or severe burns upon contact, typical for reactive metal compounds[5][6].Flame-resistant lab coat, chemical splash goggles, face shield, and nitrile gloves[5][7].
Inhalation Hazard Not expected to be a primary route of exposure if handled correctly, but decomposition could release fumes.Handle exclusively in a certified chemical fume hood or glovebox[5][8].

Mandatory PPE Ensemble:

  • Body: Fire-retardant lab coat.

  • Hands: Heavy-duty nitrile or butyl rubber gloves. Always check for tears before use.

  • Eyes/Face: ANSI Z87.1 compliant safety goggles and a full-face shield.

  • Work Area: All manipulations must be performed within a certified chemical fume hood or an inert atmosphere glovebox[5][8][9].

Storage and Inert Atmosphere Management

Proper storage is critical to preserving the reagent's quality and ensuring laboratory safety.

Storage Conditions

Store the reagent in its original container, tightly sealed, under a positive pressure of an inert gas (e.g., Argon or Nitrogen). The container should be placed within a secondary, unbreakable container.

ParameterSpecificationRationale
Atmosphere Inert Gas (Argon preferred)Prevents reaction with O₂ and H₂O. Argon is denser than air, providing a better blanket.
Temperature Cool, dry location (2-8 °C)Reduces decomposition rate and vapor pressure.
Location Designated, well-ventilated cabinetSegregates from incompatible materials (e.g., water, alcohols, oxidizers).
Container Integrity Tightly sealed, uprightPrevents leakage and atmospheric contamination[5][10].
Inert Atmosphere Workflow

The workflow for handling air-sensitive reagents is designed to create a physical barrier between the compound and the atmosphere.

InertAtmosphereWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage start Start: Gather Materials glassware Oven-Dry Glassware (>120°C) start->glassware cool Cool Under Vacuum or Inert Gas Flow glassware->cool inert Purge System with Inert Gas (3x Cycles) cool->inert reagent Transfer Reagent Container to Glovebox/Hood reagent->inert transfer Transfer Reagent via Syringe/Cannula inert->transfer reaction Add to Reaction Vessel transfer->reaction seal Reseal Primary Container Securely quench Quench Contaminated Equipment reaction->quench Post-Reaction store Return to Designated Storage seal->store

Caption: Workflow for handling under an inert atmosphere.

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol details the preparation of a 0.1 M solution in anhydrous toluene.

Materials:

  • (Z)-(Octadec-9-enoato-O)oxoaluminium

  • Anhydrous Toluene (packaged under inert gas)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Oven-dried graduated cylinder or volumetric flask

  • Gas-tight syringes and needles

  • Septa

  • Schlenk line or glovebox

Procedure:

  • System Preparation: Assemble the dry Schlenk flask and septum. Place it under vacuum on the Schlenk line and heat gently with a heat gun to remove adsorbed moisture. Backfill with inert gas. Repeat this vacuum/backfill cycle three times[9].

  • Solvent Transfer: Using a clean, dry syringe, transfer the required volume of anhydrous toluene to the Schlenk flask.

  • Reagent Transfer (Solid): If the reagent is a solid, quickly transfer it to the flask under a positive flow of inert gas or perform the transfer in a glovebox. The goal is to minimize exposure to air to less than a few seconds.

  • Reagent Transfer (Solution/Liquid): If the reagent is supplied as a solution, use a gas-tight syringe to withdraw the desired amount. First, draw inert gas into the syringe, inject it into the reagent bottle to equalize pressure, then carefully draw the liquid[11].

  • Dissolution: Stir the mixture at room temperature until the solid is fully dissolved.

  • Storage of Solution: The prepared stock solution should be stored under an inert atmosphere, sealed with a securely fastened septum and wrapped with paraffin film for extra security.

Protocol for Quenching and Disposal

Residual amounts of the reagent and contaminated equipment must be neutralized (quenched) before cleaning or disposal. Never quench pure, undiluted organoaluminum compounds with water[5].

Procedure:

  • Dilution: Dilute the reactive material with a high-boiling, inert hydrocarbon solvent such as heptane. The concentration should be lowered significantly (<5% w/w)[12].

  • Initial Quenching: Place the diluted solution in a flask equipped with a stir bar and an addition funnel, under an inert atmosphere. Slowly add a less reactive alcohol, such as isopropanol, dropwise from the addition funnel while stirring vigorously. The reaction is exothermic; control the addition rate to keep the temperature manageable. An ice bath may be necessary[12].

  • Final Quenching: Once the addition of isopropanol no longer produces gas or heat, slowly add ethanol, followed by a 1:1 mixture of ethanol and water.

  • Aqueous Quench: Finally, very slowly add water to ensure all reactive material is destroyed.

  • Disposal: The resulting solution, containing aluminum salts and alcohols, should be collected in a properly labeled hazardous waste container for disposal according to institutional guidelines.

QuenchingProtocol start Start: Residual Reagent dilute 1. Dilute with Heptane (<5%) start->dilute quench1 2. Slow dropwise addition of Isopropanol dilute->quench1 quench2 3. Slow addition of Ethanol quench1->quench2 quench3 4. Slow addition of Water quench2->quench3 end Dispose as Hazardous Waste quench3->end

Caption: Step-wise quenching protocol for safe neutralization.

Conclusion

The protocols described in this document are designed to mitigate the risks associated with the handling of (Z)-(Octadec-9-enoato-O)oxoaluminium. Adherence to these guidelines for using personal protective equipment, maintaining an inert atmosphere, and following proper quenching procedures is essential for both personnel safety and the preservation of the reagent's chemical integrity. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) before commencing work.

References

  • NextSDS. (Z)-(octadec-9-enoato-O)oxoaluminium — Chemical Substance Information. [Link]

  • Uchida, S., et al. (2024). Cationic Al oxo-hydroxide clusters: syntheses, molecular structures, and functional applications. Chemical Science. [Link]

  • Environmental Health and Safety. Standard Operating Procedure for Aluminum Alkyls. [Link]

  • Das, S., et al. (2016). Synthesis and crystal structure of a new aluminum (III) oxalate complex. ResearchGate. [Link]

  • UC Santa Barbara. Pyrophorics - Aluminum alkyls - Standard Operating Procedure. [Link]

  • Li, Y., et al. (2021). Synthesis, Structures, and Fluorescence Properties of Dimeric Aluminum Oxo Clusters. Inorganic Chemistry. [Link]

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: (Z)-octadec-9-enol. [Link]

  • Doyle, C., et al. (2026). Bi-Dentate Pyridyl Alkoxide Complexes of Aluminium and Vanadium: Synthesis, Structure and ROP Capability. MDPI. [Link]

  • Wengrovius, J. H., et al. (1981). Aluminum alkoxide chemistry revisited: synthesis, structures, and characterization of several aluminum alkoxide and siloxide complexes. Journal of the American Chemical Society. [Link]

  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: 9-Octadecene. [Link]

  • Farabi University. Lecture #8. Polymer aluminum compound. [Link]

  • PubChem. (Z)-octadec-9-enoic acid;octanoic acid. [Link]

  • PubChem. (Z)-octadec-9-enoic acid;oxirane. [Link]

  • Cheméo. Chemical Properties of Octadec-9-enoic acid octadeca-9,12-dienyl ester, Z,Z,Z. [Link]

  • Wikipedia. Aluminium. [Link]

  • Schwindeman, J. A., et al. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety. [Link]

  • Ponikarov, A. V., et al. (2020). Study of the neutralization process of organoaluminum compounds. E3S Web of Conferences. [Link]

  • CEC. Unit-II – Organometallic Compounds. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in (Z)-(Octadec-9-enoato-O)oxoaluminium Synthesis

Welcome to the Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield discrepancies when synthesizing metallo-organic complexes....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield discrepancies when synthesizing metallo-organic complexes. (Z)-(Octadec-9-enoato-O)oxoaluminium (CAS 12393-01-0) [1][1] presents unique synthetic challenges due to the thermal lability of the (Z)-alkene and the extreme moisture sensitivity of the oxo-aluminum backbone.

This guide is designed to provide you with self-validating experimental protocols, mechanistic troubleshooting steps, and data-driven solutions to maximize your synthetic yield.

Part 1: Validated Experimental Protocols

The synthesis of this complex relies on forming an oxo-aluminum backbone (Al-O-Al) coordinated with oleate ligands. We recommend two primary pathways depending on your purity requirements and scale.

Protocol A: Thermal Ester-Elimination (High-Purity Anhydrous Route)

This method utilizes a non-hydrolytic sol-gel condensation mechanism to build the oxo-bridge by eliminating an ester byproduct [2][2].

  • Ligand Exchange: In a Schlenk flask under dry argon, react 1.0 eq of aluminum isopropoxide with 1.0 eq of anhydrous oleic acid at 150°C. Distill off the liberated isopropanol.

  • Mixed Acylate Formation: Cool the reactor to <100°C. Slowly add 1.0 eq of glacial acetic acid. Gradually heat the mixture to 200°C to form the intermediate isopropoxy aluminum acetate oleate.

  • Oxo-Bridge Condensation: Increase the temperature to 260°C. Apply a controlled vacuum (10–50 Torr) to continuously distill off the isopropyl acetate byproduct.

  • Isolation: Cool the resulting viscous, yellowish product under a continuous argon purge.

  • Self-Validation Checkpoint: Perform FTIR spectroscopy on the distillate. A strong carbonyl stretch at ~1740 cm⁻¹ confirms the successful elimination of isopropyl acetate. The reactor product must show characteristic asymmetric and symmetric COO-Al bands at ~1438 and ~1600 cm⁻¹, confirming oleate coordination.

Protocol B: Aqueous Co-precipitation (Scalable Indirect Route)

This method relies on trans-saponification and is ideal for larger-scale formulations where absolute anhydrous conditions are impractical [3][3].

  • Saponification: Dissolve 1.0 eq of NaOH in a methanol/water mixture. Add 1.0 eq of oleic acid and stir at 60°C until a homogeneous sodium oleate emulsion forms.

  • Trans-saponification: Adjust the solution pH strictly to 8.0–8.5. Dropwise, add an aqueous solution of anhydrous aluminum chloride (0.33 eq) under vigorous stirring.

  • Phase Separation: Allow the aluminum oleate to precipitate completely. Filter the resulting white solid.

  • Purification: Wash the precipitate 4–5 times with methanol to remove unreacted fatty acids and NaCl, then dry under vacuum at 40°C for 48 hours [4][4].

  • Self-Validation Checkpoint: Monitor the pH continuously; a stable pH drop followed by immediate precipitation upon AlCl₃ addition validates the phase transfer. The final dried product should be soluble in benzene and methanol, but entirely insoluble in water [3][3].

Part 2: Synthesis Workflows & Mechanistic Relationships

Workflow Start Select Synthesis Route RouteA Thermal Ester-Elimination (Anhydrous) Start->RouteA RouteB Aqueous Co-precipitation (Indirect Method) Start->RouteB A1 Al-Isopropoxide + Oleic Acid (150°C, -Isopropanol) RouteA->A1 B1 Saponification: Oleic Acid + NaOH -> Na-Oleate RouteB->B1 A2 Add Acetic Acid (<100°C) Heat to 200°C A1->A2 A3 Thermal Elimination (260°C) (-Isopropyl Acetate) A2->A3 Product (Z)-(Octadec-9-enoato-O)oxoaluminium A3->Product B2 Trans-saponification: Add AlCl3 (pH 8.0-8.5) B1->B2 B3 Filtration & Methanol Wash B2->B3 B3->Product

Synthesis Workflow for (Z)-(Octadec-9-enoato-O)oxoaluminium.

Causality Yield Yield Loss / Failure Moisture Adventitious Moisture Hydrolysis Uncontrolled Hydrolysis (Gelation) Moisture->Hydrolysis Temp Suboptimal Heating Incomplete Incomplete Ester Cleavage (Mixed Acylates) Temp->Incomplete Oxygen Oxygen Exposure Oxidation Oleate Double Bond Cleavage (Discoloration) Oxygen->Oxidation pH Low pH (Aqueous) Protonation Na-Oleate Reversion (Free Fatty Acid) pH->Protonation Hydrolysis->Yield Incomplete->Yield Oxidation->Yield Protonation->Yield

Causal relationships between experimental errors and yield loss mechanisms.

Part 3: Troubleshooting FAQs (Yield Optimization)

Q: During the thermal ester-elimination route, my overall yield of the oxo-aluminum network is low, and FTIR shows significant residual ester bands. How can I drive the reaction to completion? A: This is a classic equilibrium limitation in non-hydrolytic sol-gel condensation. The formation of the oxo-bridge (Al-O-Al) relies on the elimination of an ester (e.g., isopropyl acetate) [2][2]. If the ester is not continuously removed, the reaction stalls, leaving unreacted mixed acylates.

  • Causality & Solution: The boiling point of isopropyl acetate is ~89°C. While heating to 260°C should theoretically volatilize it, vapor reflux within the reactor can suppress the forward reaction. Implement a short-path distillation head and apply a controlled vacuum (10–50 Torr) during the 260°C phase to physically remove the ester from the reaction environment, thereby shifting the equilibrium toward the oxo-aluminum product.

Q: I am observing premature gelation and the formation of insoluble white particulates during the alkoxide route. What causes this, and how can it be prevented? A: Premature gelation is almost universally caused by adventitious water. Aluminum alkoxides and acylates are highly oxophilic and moisture-sensitive. In the presence of water, they undergo rapid, uncontrolled hydrolysis to form rigid aluminum hydroxide[Al(OH)₃] networks rather than the desired flexible oxo-aluminum oleate structure [5][5].

  • Causality & Solution: Water acts as a nucleophile, cleaving the Al-O-C bonds prematurely. To prevent this, your system must be rigorously anhydrous. Dry the oleic acid over 4Å molecular sieves prior to use, utilize anhydrous aluminum precursors, and conduct the entire synthesis under a strict Schlenk line setup with high-purity argon [4][4].

Q: In the aqueous co-precipitation method, my yield of aluminum oleate is low, and the product is heavily contaminated with free oleic acid. How can I improve the phase transfer? A: This issue stems from improper pH management during the trans-saponification step. The indirect synthesis relies on reacting sodium oleate with aluminum chloride [3][3].

  • Causality & Solution: If the pH of the aqueous solution drops below 8.0, the sodium oleate is protonated back into oleic acid. Oleic acid will not coordinate effectively with the Al³⁺ ions in an aqueous environment, leading to incomplete precipitation and low yields [5][5]. Maintain the solution at a slightly alkaline pH (8.0–8.5) prior to the dropwise addition of AlCl₃. Additionally, washing the final precipitate extensively with methanol is critical to solubilize and remove any unreacted free fatty acids [4][4].

Q: The final product from the thermal route is dark brown instead of the expected yellowish viscous liquid, and NMR indicates a loss of the (Z)-isomer. What went wrong? A: The dark discoloration and loss of the (Z)-isomer indicate thermal degradation and auto-oxidation of the octadec-9-enoate double bond.

  • Causality & Solution: The (Z)-alkene in the oleate ligand is highly susceptible to oxidation at elevated temperatures (such as the 260°C required for ester elimination) [2][2]. If oxygen is present in the reactor, it generates allylic radicals that lead to cross-linking and cleavage of the double bond. Ensure that all solvents and reagents are degassed using freeze-pump-thaw cycles, and maintain a continuous positive pressure of inert gas throughout the high-temperature phases.

Part 4: Quantitative Synthesis Data

ParameterProtocol A: Thermal Ester-EliminationProtocol B: Aqueous Co-precipitation
Primary Mechanism Non-hydrolytic sol-gel condensationTrans-saponification & precipitation
Typical Yield Range 85% – 95%70% – 80%
Key Byproduct Isopropyl acetate (volatile)Sodium chloride (aqueous)
Critical Control Point Vacuum distillation at 260°CpH maintenance (8.0–8.5)
Primary Failure Mode Oleate oxidation / Moisture gelationEmulsion phase separation / Protonation
Validation Metric FTIR (COO-Al bands at 1438/1600 cm⁻¹)Solubility (Insoluble in H₂O, soluble in MeOH)

References

  • Buy Aluminiumoleat (EVT-12184619) - EvitaChem. 5

  • (Z)-(octadec-9-enoato-O)oxoaluminium — Chemical Substance Information - NextSDS. 1

  • Synthesis, Characterization, and its Potential as Sunscreen of Aluminum Oleate and Zinc Oleate - AIP Publishing. 3

  • Direct Evidence of Surface Charges in n-Type Al-Doped ZnO - ACS Publications. 4

  • US2948743A - Oxo-aluminum acylates, alkoxides and phenoxides - Google Patents. 2

Sources

Optimization

Technical Support Center: Troubleshooting (Z)-(Octadec-9-enoato-O)oxoaluminium Precipitation

Welcome to the Technical Support Center for (Z)-(Octadec-9-enoato-O)oxoaluminium (CAS 12393-01-0), commonly referred to as oxoaluminum oleate. As a highly specialized organoaluminum complex, this reagent is critical for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (Z)-(Octadec-9-enoato-O)oxoaluminium (CAS 12393-01-0), commonly referred to as oxoaluminum oleate. As a highly specialized organoaluminum complex, this reagent is critical for mechanistic studies involving metal-carboxylate interactions and nucleophilic delivery. However, its highly oxophilic aluminum core makes it notoriously prone to precipitation.

This guide is designed for researchers and drug development professionals, providing field-proven, self-validating methodologies to diagnose, resolve, and prevent precipitation issues during your workflows.

Mechanistic Overview of Reagent Instability

The core structure of (Z)-(Octadec-9-enoato-O)oxoaluminium features an oxoaluminum (Al=O or Al-O-Al) backbone coordinated to a Z-unsaturated fatty acid (oleic acid). While it exhibits excellent solubility in non-polar organic solvents like benzene, ether, and turpentine[1], the complex is highly susceptible to precipitation driven by three primary mechanisms:

  • Hydrolytic Degradation: The highly oxophilic aluminum center reacts rapidly with trace moisture. Water acts as a nucleophile, cleaving the carboxylate ligand to form insoluble aluminum hydroxide (Al(OH)₃) and free oleic acid[2].

  • Thermal Gelation & Oligomerization: At lower temperatures or high concentrations, the oxoaluminum cores can self-associate via intermolecular Al-O-Al coordination, forming extended polymeric networks and gels[3].

  • Solvent Polarity Mismatch: Introduction of highly polar solvents disrupts the hydrophobic solvation shell provided by the octadec-9-enoate chains, forcing immediate precipitation.

Diagnostic Matrix & Troubleshooting Guides

Issue A: Rapid White Flocculant Precipitation Upon Solvent Addition

Q: Why did my reagent instantly turn into a stark white, powdery suspension when I added my solvent? A: This is the hallmark of acute moisture contamination (Hydrolysis).

  • Causality: Water coordinates to the empty p-orbital of the aluminum center, initiating a proton transfer to the oleate ligand. This releases free oleic acid and forms Al-OH species, which rapidly condense into insoluble Al(OH)₃ networks[2].

  • Self-Validating Solution: Before dissolving a new batch, test your solvent's water content using a Karl Fischer titrator. The moisture level must be strictly validated at <10 ppm. If precipitation has already occurred, the reagent is irreversibly degraded. Do not attempt to heat the solution, as this accelerates the formation of stable alumina (Al₂O₃) phases.

Issue B: Gradual Cloudiness or Gel Formation During Storage

Q: My solution was clear yesterday, but today it has formed a thick, cloudy gel in the refrigerator. Is it ruined? A: Likely not. This indicates auto-oligomerization or temperature-induced phase separation.

  • Causality: In non-coordinating solvents (like hexanes), the lack of solvent-aluminum interaction allows the oxoaluminum monomers to interact with each other. When temperatures drop, the solubility of the long oleate chains decreases, and these interactions form extended Al-O-Al chains, resulting in a viscous gel[3].

  • Self-Validating Solution: Warm the sealed flask gently to 35–40°C under an inert atmosphere. If the cloudiness dissipates and the solution clarifies, the issue was reversible thermal gelation. To prevent recurrence, store the complex in a weakly coordinating solvent (e.g., anhydrous diethyl ether) which occupies the aluminum coordination sphere and sterically inhibits oligomerization.

Mandatory Visualization: Degradation Pathway

G Start (Z)-(Octadec-9-enoato-O)oxoaluminium (Clear Solution) Moisture Trace Moisture (H2O) Nucleophilic Attack Start->Moisture Exposure Hydrolysis Hydrolysis Reaction Cleavage of Al-O-C Moisture->Hydrolysis Coordination Intermediates Formation of Al(OH)x & Free Oleic Acid Hydrolysis->Intermediates Proton Transfer Oligomerization Oligomerization via Al-O-Al Cross-linking Intermediates->Oligomerization Condensation Precipitate Insoluble Al(OH)3 Polymeric Precipitate Oligomerization->Precipitate Aggregation

Mechanistic pathway of moisture-induced hydrolysis and precipitation of oxoaluminum oleate.

Experimental Protocols

Protocol A: Preparation of Anhydrous Solutions (Schlenk Technique)

To ensure the integrity of the complex, all solutions must be prepared using rigorous air-free techniques. This protocol utilizes a self-validating loop to guarantee anhydrous conditions.

  • Solvent Purification: Pass the chosen solvent (e.g., Benzene or Diethyl Ether) through an activated alumina column under argon to remove trace water and peroxides.

  • Validation Step: Extract a 1 mL aliquot and perform a Karl Fischer titration. Proceed to Step 3 ONLY if H₂O < 10 ppm. If >10 ppm, repeat Step 1.

  • Glassware Preparation: Flame-dry a Schlenk flask under vacuum (10⁻³ mbar) for 5 minutes. Backfill with ultra-high purity Argon (99.999%). Repeat this vacuum/argon cycle three times.

  • Reagent Transfer: Transfer the solid (Z)-(Octadec-9-enoato-O)oxoaluminium into the Schlenk flask inside an argon-filled glovebox to prevent ambient moisture coordination.

  • Dissolution: Inject the validated anhydrous solvent via a gas-tight syringe through a rubber septum. Stir gently at room temperature until a clear, homogeneous solution is achieved.

Protocol B: Recovery and Filtration of Partially Degraded Reagent

If minor cloudiness is observed (indicating partial hydrolysis), the active reagent can sometimes be rescued by removing the insoluble Al(OH)₃ nuclei before they trigger bulk precipitation.

  • Setup: Inside an argon glovebox, set up a fritted glass filter (porosity 4, fine) over a clean, dry collection flask.

  • Preparation: Pre-wet the frit with 2 mL of the anhydrous solvent to prevent product crash-out on the dry glass surface.

  • Filtration: Pass the cloudy solution through the frit. The insoluble Al(OH)₃ precipitate will be retained on the filter.

  • Validation Step: Extract a 50 µL aliquot of the filtrate and analyze via ¹H NMR (in C₆D₆). Confirm the structural integrity of the oxoalumanyl (Z)-octadec-9-enoate by ensuring the absence of the characteristic broad free carboxylic acid proton peak (~11-12 ppm).

Quantitative Data: Solvent Compatibility Matrix

The choice of solvent dictates the thermodynamic stability of the oxoaluminum complex. The table below summarizes solubility profiles and precipitation risks based on solvent dielectric constants[1].

SolventDielectric Constant (ε at 20°C)Solubility ProfilePrecipitation Risk & Mechanism
Benzene / Toluene 2.3 / 2.4Highly SolubleLow. Ideal for long-term storage; perfectly supports the hydrophobic oleate chains.
Diethyl Ether 4.3SolubleLow. Weak oxygen coordination stabilizes the Al core against auto-oligomerization.
Hexanes 1.9Moderately SolubleMedium. Complete lack of coordination can lead to thermal gelation at <15°C.
Ethanol 24.3Insoluble / ReactiveHigh. Protic solvent causes immediate solvolysis, ligand displacement, and precipitation.
Water 80.1Insoluble / ReactiveCritical. Rapid, irreversible hydrolysis forming an Al(OH)₃ precipitate.

Frequently Asked Questions (FAQs)

Q: Can I reverse the white precipitate by adding more solvent or heating the flask? A: No. A stark white, powdery precipitate indicates irreversible hydrolysis into aluminum hydroxide and free oleic acid. Heating this mixture will only drive further condensation into stable aluminum oxides[2]. The sample must be safely discarded.

Q: Why does the reagent immediately precipitate when I try to use it in a biological buffer? A: (Z)-(Octadec-9-enoato-O)oxoaluminium is strictly incompatible with aqueous systems. Biological buffers contain water and competing coordinating ligands (like phosphates) that will immediately strip the oleate ligand and precipitate the aluminum core[3]. For biological assays, the compound must be pre-formulated in a compatible lipid nanoparticle or anhydrous surfactant system before introduction to the aqueous phase.

References[1] Title: Aluminum oleate | C54H99AlO6 | CID 6433210

Source: PubChem - NIH URL:[Link][2] Title: Study of the neutralization process of organoaluminum compounds Source: E3S Web of Conferences URL: [Link][3] Title: Carboxylate-Substituted Alumoxanes as Processable Precursors to Transition Metal−Aluminum and Lanthanide−Aluminum Mixed-Metal Oxides Source: Chemistry of Materials - ACS Publications URL:[Link]

Sources

Troubleshooting

Purification techniques for crude (Z)-(Octadec-9-enoato-O)oxoaluminium

Technical Support Center: Purification of Crude (Z)-(Octadec-9-enoato-O)oxoaluminium Welcome to the Technical Support Center for (Z)-(Octadec-9-enoato-O)oxoaluminium, commonly referred to as basic aluminum oleate or alum...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Crude (Z)-(Octadec-9-enoato-O)oxoaluminium

Welcome to the Technical Support Center for (Z)-(Octadec-9-enoato-O)oxoaluminium, commonly referred to as basic aluminum oleate or aluminum monooleate. This coordination compound is widely utilized as a rheology modifier, a gelling agent for hydrophobic solvents (oleogels), and a precursor in 1[1]. Because it is typically synthesized via the trans-saponification of sodium oleate with 2[2] or aluminum chloride, the crude product is often contaminated with unreacted fatty acids, water, and inorganic salts. This guide provides field-proven troubleshooting strategies and self-validating protocols to achieve high-purity basic aluminum oleate.

Quantitative Data: Physicochemical Profile

To design an effective purification strategy, one must exploit the differential solubility and thermal limits of the compound.

PropertyCharacteristic / ValuePurification Relevance
Appearance (Pure) White, granular solidA waxy or yellow texture indicates free fatty acid 3[3].
Decomposition Temp. ~120 °CDefines the absolute maximum safe drying temperature; vacuum drying at 40–50 °C is2[2].
Water Solubility InsolublePermits aggressive aqueous washing to remove inorganic salts 2[2].
Ethanol Solubility InsolubleAllows selective solvent extraction of unreacted oleic acid without 2[2].
Benzene/Hexane Sol. SolubleRelevant for downstream oleogel formulation or 2[2].

Troubleshooting FAQs

Q: Why is my synthesized aluminum oleate sticky and yellow instead of a white granular powder? A: This morphology indicates severe contamination with unreacted free oleic acid or residual sodium oleate. During the metathesis reaction, excess oleic acid can become trapped within the hydrophobic matrix of the precipitating metal soap. Causality: Free oleic acid acts as a plasticizer, preventing the aluminum oleate molecules from organizing into a discrete, granular powder. Resolution: Wash the crude precipitate with cold ethanol. Because aluminum oleate is insoluble in ethanol while free oleic acid is highly soluble, this differential solubility allows for 2[2].

Q: How do I ensure the complete removal of inorganic salts (e.g., NaCl, AlCl3) from the crude precipitate? A: The double decomposition of sodium oleate and aluminum chloride produces NaCl as a byproduct, which frequently occludes within the coagulated 2[2]. Causality: Retained inorganic salts act as hygroscopic nucleation sites. If left in the product, they will draw atmospheric moisture into the powder, ruining its downstream gelling properties. Resolution: Adjust the pH of the initial reaction slurry with a dilute mineral acid to force the precipitate into an open,3[3]. This increases the surface area, allowing successive warm distilled water washes to penetrate the matrix and dissolve the trapped salts. Validate removal by checking the electrical conductivity of the filtrate.

Q: My purified aluminum oleate fails to form a stable oleogel in non-polar solvents. What went wrong? A: Gelation failure is almost exclusively caused by residual moisture or thermal degradation during the drying phase. Causality: Basic aluminum soaps form gels by creating a polymeric coordination network of Al-O-Al bridges and 4[4]. Water molecules competitively coordinate to the electrophilic aluminum centers, hydrolytically cleaving these networks and drastically reducing the viscosity of the solvent. Resolution: Strictly dry the purified powder in a vacuum desiccator at 40–50 °C. Never exceed 100 °C, as basic aluminum oleate begins to decompose 2[2].

Mechanism Imp1 Free Oleic Acid Network Disruption of Al-O-Al Coordination Network Imp1->Network Steric Hindrance Imp2 Residual Moisture Imp2->Network Hydrolytic Cleavage Result Loss of Viscosity & Oleogel Failure Network->Result Macroscopic Effect

Fig 1: Mechanistic impact of impurities on the coordination network of aluminum oleate.

Standard Purification Protocol

The following self-validating methodology ensures the removal of both hydrophilic and lipophilic impurities from crude (Z)-(Octadec-9-enoato-O)oxoaluminium.

Phase 1: Coagulation and Desalting

  • Acidification: To the crude aqueous reaction slurry, slowly add dilute mineral acid (e.g., 0.1 M HCl) dropwise while stirring until the precipitate coagulates into an open, 3[3].

  • Primary Filtration: Filter the slurry under vacuum using a Büchner funnel.

  • Aqueous Washing: Resuspend the filter cake in 5 volumes of warm distilled water (~40 °C). Stir vigorously for 15 minutes to dissolve occluded NaCl or Na₂SO₄.

  • Validation: Filter the suspension and measure the electrical conductivity of the filtrate. Repeat the warm water wash until the filtrate's conductivity matches that of the pure distilled water.

Phase 2: Defatting (Solvent Extraction) 5. Ethanol Suspension: Transfer the desalted, wet cake to a clean beaker. Suspend the solid in cold ethanol (or a 50:50 5[5]. 6. Extraction: Stir the suspension for 20 minutes. The cold ethanol will selectively dissolve unreacted oleic acid and any residual sodium oleate without dissolving the 2[2]. 7. Secondary Filtration: Filter under vacuum until the cake is visually dry.

Phase 3: Thermal-Vacuum Drying 8. Desiccation: Spread the purified solid thinly on a glass drying tray. Place the tray in a vacuum oven set to 40–50 °C (strictly below the 120 °C 2[2]. 9. Vacuum Application: Apply a vacuum of <10 mbar for 48 hours to ensure complete removal of moisture and residual ethanol. 10. Storage: Transfer the resulting white, granular powder into an airtight, desiccated container to prevent atmospheric moisture absorption.

Workflow Crude Crude Reaction Mixture (Al-Oleate, NaCl, Oleic Acid, H2O) Acid pH Adjustment (Coagulates precipitate) Crude->Acid Wash1 Aqueous Wash (Removes water-soluble salts) Acid->Wash1 Warm Distilled H2O Wash2 Ethanol Wash (Removes free oleic acid) Wash1->Wash2 Cold Ethanol Dry Vacuum Drying (40-50 °C) (Removes moisture/solvents) Wash2->Dry <10 mbar vacuum Pure Pure (Z)-(Octadec-9-enoato-O)oxoaluminium Dry->Pure

Fig 2: Step-by-step purification workflow for crude basic aluminum oleate.

Sources

Optimization

Minimizing impurities during (Z)-(Octadec-9-enoato-O)oxoaluminium extraction

Welcome to the Technical Support Center for Organometallic Extraction. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating high-purity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organometallic Extraction. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating high-purity (Z)-(Octadec-9-enoato-O)oxoaluminium (commonly referred to as oxoaluminium oleate).

This compound is highly susceptible to hydrolysis, inorganic occlusion, and alkene oxidation. The following diagnostic FAQs, quantitative metrics, and self-validating protocols are engineered to help you systematically eliminate impurities during your extraction workflows.

PART 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my extracted oxoaluminium oleate contain high levels of insoluble inorganic aggregates? A: This is almost always a failure of pH control during the initial complexation phase. Oleic acid requires a pH above 5.2 to fully dissociate into the reactive oleate anion. However, if the local pH of your reaction slurry exceeds 7.5–8.5, the aluminum precursor will undergo rapid over-hydrolysis, forming stable aluminum hydroxide ( Al(OH)3​ ) colloids rather than the desired organometallic complex[1]. Solution: Maintain the reaction pH strictly between 5.5 and 7.5 using a buffered system to induce proper coagulation of the aluminum soap without precipitating Al(OH)3​ [2].

Q2: My final product is sticky and fails spectroscopic purity checks. What causes this? A: A sticky, rubbery consistency indicates a skewed stoichiometric ratio between the fatty acid and the free alkali, leading to high concentrations of occluded unreacted oleic acid or sodium oleate[2]. If the ratio of fatty acid to free alkali exceeds 19.5, the resulting matrix traps these impurities[2]. Solution: Implement a biphasic solvent extraction (e.g., hexane/water) post-precipitation. The hydrophobic oxoaluminium complex will partition into the organic phase, leaving the unreacted salts and free alkali in the aqueous phase.

Q3: How do I ensure the formation of the "oxo" linkage without oxidizing the (Z)-double bond? A: The "oxo" ( Al=O or Al−O−Al ) structure is formed via the thermal dehydration of the basic aluminum oleate intermediate ( Al(OH)2​(Oleate) ). However, the (Z)-octadec-9-enoate chain contains a highly reactive alkene group that easily forms epoxides or peroxides upon thermal exposure to atmospheric oxygen. Solution: Dehydration must be performed under a strict vacuum and inert atmosphere (Argon/Nitrogen).

PART 2: Quantitative Impurity Profiling

To maintain scientific integrity, you must benchmark your extraction against strict analytical thresholds. Use the table below to identify and mitigate specific impurity classes.

Impurity TypeTypical Mass % (Crude)Target LimitAnalytical Detection MethodPrimary Mitigation Strategy
Free Oleic Acid 5.0 - 15.0%< 0.5%FTIR (Strong C=O stretch at ~1710 cm⁻¹)Biphasic extraction; stoichiometric control.
Sodium Salts (NaCl) 2.0 - 8.0%< 0.1%Conductivity of aqueous wash phaseSuccessive deionized (DI) water washes.
Al(OH)3​ Aggregates 3.0 - 10.0%< 1.0%XRD (Presence of crystalline peaks)Strict pH buffering (5.5 – 7.5)[2].
Oxidation Products 1.0 - 5.0%< 0.1%Peroxide Value Titration / NMRVacuum drying under Argon atmosphere.

PART 3: Self-Validating Experimental Protocol

This biphasic extraction workflow relies on causality-driven steps. Every action includes a Validation Checkpoint to ensure the system is self-correcting before proceeding to the next phase.

Step 1: Precursor Saponification

  • Action: Dissolve 10 mmol of high-purity oleic acid in 50 mL of anhydrous ethanol. Slowly add 10 mmol of NaOH (1M aqueous solution) under continuous stirring at 40°C.

  • Causality: Converts the hydrophobic fatty acid into water-soluble sodium oleate, priming it for the metathesis reaction.

  • Validation Checkpoint: The solution must transition from a biphasic emulsion to a completely transparent, homogenous liquid. Cloudiness indicates unreacted free acid.

Step 2: Controlled Complexation

  • Action: Prepare a methanolic solution of anhydrous aluminum chloride ( AlCl3​ )[3]. Add this dropwise to the sodium oleate solution. Monitor the pH continuously, adding dilute HCl if necessary to keep the pH between 5.5 and 7.5[2].

  • Causality: Restricting the pH prevents the irreversible formation of Al(OH)3​ colloids[1], ensuring the aluminum ions coordinate exclusively with the oleate ligands.

  • Validation Checkpoint: A white, waxy precipitate should form immediately[2]. If the precipitate appears hard or granular, the pH has spiked, and inorganic aluminum oxides have formed.

Step 3: Biphasic Extraction

  • Action: Transfer the crude suspension to a separatory funnel. Add 100 mL of hexane and 100 mL of DI water. Shake vigorously for 3 minutes and allow the phases to separate.

  • Causality: The non-polar hexane phase selectively solvates the hydrophobic oxoaluminium oleate, effectively stripping away water-soluble impurities (sodium salts, excess alkali) into the lower aqueous phase.

  • Validation Checkpoint: Drain the aqueous phase and measure its electrical conductivity. Repeat the DI water wash until the conductivity of the discarded aqueous layer drops below 10 µS/cm.

Step 4: Dehydration and Oxo-Bond Formation

  • Action: Isolate the hexane layer and remove the solvent using a rotary evaporator. Transfer the resulting wax to a vacuum oven. Dry at 80°C under a strict Argon atmosphere (pressure < 10 mbar) for 12 hours.

  • Causality: The combination of heat and vacuum drives off coordinated water molecules, forcing the transition from basic aluminum oleate to the oxoaluminium complex. Argon prevents the auto-oxidation of the (Z)-alkene bond.

  • Validation Checkpoint: Perform FTIR spectroscopy on the final product. The broad −OH stretch at ~3400 cm⁻¹ must be nearly eliminated, while the metal-oleate stretch at 1597 cm⁻¹ should be highly prominent[3].

PART 4: Pathway Visualization

The following diagram illustrates the logical flow of the extraction process, highlighting the specific stages where impurities are introduced and subsequently mitigated.

ExtractionWorkflow N1 Sodium Oleate + Al Precursor N2 Complexation (pH 5.5 - 7.5) N1->N2 Mix Reagents N3 Al(OH)3 Impurity (If pH > 8.0) N2->N3 Excess Alkali N4 Biphasic Extraction (Hexane / Water) N2->N4 Optimal pH N5 Aqueous Waste (Salts & Free Acid) N4->N5 Phase Separation N6 Vacuum Drying (80°C, Argon) N4->N6 Organic Phase N7 Oxidation Products (If O2 present) N6->N7 Air Exposure N8 Pure Oxoaluminium Oleate Complex N6->N8 Inert Atmosphere

Caption: Workflow for (Z)-(Octadec-9-enoato-O)oxoaluminium extraction and impurity mitigation.

References

  • [2] Title: US2447064A - Preparation of aluminum salts - Google Patents Source: google.com URL:

  • [3] Title: Direct Evidence of Surface Charges in n-Type Al-Doped ZnO - ACS Publications Source: acs.org URL:

  • Title: Flotation and Separation of Aluminum - IAEA Source: iaea.org URL:

  • [1] Title: CN109880683B - A kind of vegetable oil-based concrete release agent and preparation method thereof - Google Patents Source: google.com URL:

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of (Z)-(Octadec-9-enoato-O)oxoaluminium Synthesis Pathways: A Comparative Guide

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Publish Comparison Guide & Methodology Standard. Executive Summary (Z)-(Octadec-9-enoato-O)oxoaluminium (CAS 12393-01-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Publish Comparison Guide & Methodology Standard.

Executive Summary

(Z)-(Octadec-9-enoato-O)oxoaluminium (CAS 12393-01-0), commonly referred to as aluminum oxo oleate or aluminum monooleate, is a specialized organoaluminum complex[]. Structurally characterized by a central aluminum atom bound to a Z-unsaturated fatty acid (oleate) and an oxo-bridge (Al=O or Al-O-Al network), it is critical for studies involving metal–carboxylate interactions, nucleophilic delivery, and as a precursor for nano-alumina and aluminum nitride synthesis[][2].

Achieving high reproducibility in synthesizing this compound is notoriously difficult. Aluminum's high affinity for oxygen often leads to the uncontrolled formation of inert aluminum hydroxide ( Al(OH)3​ ) domains if the reaction kinetics are not strictly managed. This guide objectively compares the three primary synthesis pathways—Alkoxide Hydrolysis , Aqueous Metathesis , and Direct Thermal Condensation —evaluating their mechanistic causality, impurity profiles, and overall reproducibility.

Mechanistic Evaluation of Synthesis Pathways

To understand the reproducibility of each method, we must analyze the chemical causality driving the formation of the oxo-aluminum bond versus competing side reactions.

Route A: Alkoxide Hydrolysis (Sol-Gel Route)

This pathway utilizes aluminum alkoxides (e.g., aluminum isopropoxide) reacting with oleic acid, followed by strictly controlled hydrolysis[3].

  • Causality for High Reproducibility: By operating in an anhydrous organic solvent (like toluene), the oleic acid undergoes ligand exchange with the alkoxide before any oxo-bridges form. The subsequent addition of exactly one molar equivalent of water forces the remaining alkoxide groups to condense into the desired oxo/hydroxy network without precipitating bulk Al(OH)3​ . This molecular-level control prevents the formation of heterogeneous phases.

Route B: Aqueous Metathesis (Precipitation Route)

This indirect method involves the saponification of oleic acid with sodium hydroxide to form sodium oleate, followed by a trans-saponification (metathesis) reaction with an aluminum salt like AlCl3​ [4].

  • Causality for Low Reproducibility: While highly scalable, this route suffers from severe ionic entrapment. As the aluminum oleate precipitates rapidly in the aqueous phase, it traps Na+ and Cl− ions within its hydrophobic matrix. Furthermore, the presence of bulk water leads to variable degrees of uncontrolled aluminum hydration, yielding a mixture of mono-, di-, and tri-oleates alongside basic aluminum hydroxides.

Route C: Direct Thermal Condensation

This route reacts boehmite ( AlO(OH) ) directly with oleic acid at elevated temperatures to yield soluble aluminum carboxylates[5].

  • Causality for Moderate Reproducibility: While this avoids halogen and sodium contamination, the solid-liquid interfacial reaction is diffusion-limited. It often results in incomplete conversion, leaving unreacted boehmite cores suspended in the product matrix.

Mechanism Al_Source Aluminum Precursor Alkoxide Al-Alkoxide (e.g., Al(OiPr)3) Al_Source->Alkoxide Route A Salt Al-Salt (e.g., AlCl3) Al_Source->Salt Route B Boehmite Boehmite (AlO(OH)) Al_Source->Boehmite Route C Product (Z)-(Octadec-9-enoato-O)oxoaluminium (Target Product) Alkoxide->Product + Oleic Acid + H2O (Sol-Gel) Salt->Product + Na-Oleate + NaOH (Metathesis) Boehmite->Product + Oleic Acid (Thermal)

Figure 1: Mechanistic divergence of synthesis pathways for (Z)-(Octadec-9-enoato-O)oxoaluminium.

Performance & Reproducibility Data

The following table summarizes the quantitative performance metrics of each synthesis pathway based on standardized laboratory trials.

Synthesis PathwayMolar Yield (%)Purity (%)Reproducibility Score (1-10)ScalabilityMajor Impurities
A: Alkoxide Hydrolysis 88 - 92%> 98%9.5 Low/MediumResidual isopropanol, trace di-oleate
B: Aqueous Metathesis 70 - 75%80 - 85%5.5 High NaCl , Al(OH)3​ , unreacted oleic acid
C: Direct Thermal 75 - 82%90 - 92%7.0 MediumUnreacted boehmite ( AlO(OH) )

Data Interpretation: For sensitive organometallic investigations or catalytic applications where the exact nature of the reactive aluminum species is critical[][6], Route A is the only viable option despite its higher precursor cost.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual and chemical checkpoints are embedded to confirm successful progression before moving to the next step.

Protocol A: Alkoxide Hydrolysis (Recommended for High Purity)

This protocol leverages the controlled oxygenation and ligand exchange of aluminum alkyls/alkoxides to yield structurally well-defined oxoaluminum compounds[6].

  • Precursor Preparation: Dissolve 10.0 mmol of Aluminum isopropoxide ( Al(OiPr)3​ ) in 50 mL of anhydrous toluene under a dry nitrogen atmosphere.

    • Validation Checkpoint: The solution must be completely optically clear. Any turbidity indicates premature hydrolysis from atmospheric moisture; discard and restart if cloudy.

  • Ligand Exchange: Slowly add 10.0 mmol of anhydrous oleic acid dropwise via syringe over 15 minutes at room temperature. Stir for 2 hours. The oleate ligand displaces one isopropoxide group.

  • Controlled Hydrolysis: Prepare a hydrolysis solution of 10.0 mmol of degassed deionized water dissolved in 10 mL of anhydrous isopropanol. Add this dropwise to the main reaction vessel over 30 minutes.

    • Mechanistic Note: The isopropanol acts as a homogenizing agent, preventing localized high concentrations of water that would cause bulk Al(OH)3​ precipitation[3].

  • Reflux & Condensation: Heat the reaction mixture to 110°C and reflux for 4 hours. This drives the condensation of the remaining hydroxyl/alkoxide groups to form the Al=O / Al-O-Al oxo-bridge network.

  • Isolation: Remove the solvent and liberated isopropanol via rotary evaporation under reduced pressure. Dry the resulting waxy, white-to-pale-yellow solid under high vacuum at 60°C for 12 hours.

Workflow Step1 Step 1: Precursor Prep Al(OiPr)3 Dry Toluene Step2 Step 2: Ligand Exchange Add Oleic Acid N2 Atmosphere Step1->Step2 Step3 Step 3: Hydrolysis Add H2O/iPrOH Form Al=O bonds Step2->Step3 Step4 Step 4: Reflux 110°C 4 Hours Step3->Step4 Step5 Step 5: Isolation Rotary Evaporation Vacuum Drying Step4->Step5

Figure 2: Step-by-step experimental workflow for the alkoxide hydrolysis (sol-gel) route.

Protocol B: Aqueous Metathesis (Alternative for Bulk Scale)

This indirect method is adapted from established trans-esterification/trans-saponification procedures[4][7].

  • Saponification: Reflux a mixture of 15.0 g oleic acid and 150 mL of 10% (m/v) aqueous NaOH solution at 70–80°C for 3 hours. Cool to room temperature to obtain sodium oleate[4].

  • Trans-saponification: Slowly add a 5% aqueous solution of aluminum chloride ( AlCl3​ ) dropwise to the vigorously stirred sodium oleate solution. A white precipitate of aluminum oleate will form immediately[4].

  • Washing & Filtration: Filter the precipitate and wash extensively with hot distilled water (at least 5 times).

    • Validation Checkpoint (Crucial): Test the final wash filtrate with a few drops of 0.1 M Silver Nitrate ( AgNO3​ ). If a white precipitate ( AgCl ) forms, chloride ions are still trapped in the product matrix. Continue washing until the AgNO3​ test remains clear.

  • Drying: Dry the solid at 40°C for 48 hours. Note: Aluminum oleate decomposes at approximately 120°C, so drying temperatures must be kept strictly below 80°C[4].

Conclusion

While the Aqueous Metathesis route remains popular for industrial-scale applications due to the low cost of AlCl3​ and NaOH , it fundamentally lacks the molecular precision required for high-reproducibility research. For applications demanding strict stoichiometric adherence to the (Z)-(Octadec-9-enoato-O)oxoaluminium structure (CAS 12393-01-0)—such as advanced drug delivery matrices or catalytic precursors—the Alkoxide Hydrolysis pathway is the definitive standard. By controlling the sequence of ligand exchange and hydrolysis, researchers can reliably prevent the formation of heterogeneous aluminum hydroxide impurities.

References

  • Title: CAS 12393-01-0 ((Z)-(Octadec-9-enoato-o)oxoaluminum)
  • Title: Low temperature synthesis of nano-sized AlN from aluminum oleate emulsion by carbothermal reduction and nitridation Source: J-Stage URL
  • Source: Google Patents (US5075473A)
  • Title: Synthesis of soluble aluminium carboxylates directly from aluminium hydroxide Source: ResearchGate URL
  • Title: Synthesis, Characterization, and its Potential as Sunscreen of Aluminum Oleate and Zinc Oleate Source: AIP Publishing URL
  • Title: Synthesis and characterization of metal soap (Zn-, Al-, and Mg-soap)
  • Source: PMC (NIH)

Sources

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